L 156373
Beschreibung
Eigenschaften
CAS-Nummer |
122211-29-4 |
|---|---|
Molekularformel |
C40H54N8O7 |
Molekulargewicht |
758.9 g/mol |
IUPAC-Name |
11,20-dibenzyl-23-butan-2-yl-22-hydroxy-10-methyl-3,4,10,13,19,22,25,26-octazatetracyclo[23.4.0.03,8.013,17]nonacosane-2,9,12,18,21,24-hexone |
InChI |
InChI=1S/C40H54N8O7/c1-4-26(2)34-40(54)47-32(19-12-22-42-47)39(53)46-31(18-11-21-41-46)37(51)44(3)33(25-28-16-9-6-10-17-28)38(52)45-23-13-20-30(45)35(49)43-29(36(50)48(34)55)24-27-14-7-5-8-15-27/h5-10,14-17,26,29-34,41-42,55H,4,11-13,18-25H2,1-3H3,(H,43,49) |
InChI-Schlüssel |
IEENMDADGAZPAM-UHFFFAOYSA-N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
L 156373; L-156373; L156373; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
L-156,373: A Technical Guide to its Mechanism of Action on Oxytocin Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-156,373 is a potent and selective non-peptide antagonist of the oxytocin receptor. Isolated from Streptomyces silvensis, this cyclic hexapeptide has been a valuable pharmacological tool for investigating the physiological roles of oxytocin. This technical guide provides an in-depth overview of the mechanism of action of L-156,373, focusing on its interaction with the oxytocin receptor. The document details its binding affinity, its effects on downstream signaling pathways, and the experimental methodologies used for its characterization. Quantitative data is presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
Oxytocin, a nonapeptide hormone, plays a crucial role in a variety of physiological processes, most notably in uterine contractions during parturition and in lactation. Its effects are mediated by the oxytocin receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The development of selective oxytocin receptor antagonists has been instrumental in elucidating the diverse functions of the oxytocin system and holds therapeutic potential, particularly in the management of preterm labor.
L-156,373 emerged as a significant compound in this field due to its unique structure and its potent and selective antagonism of the oxytocin receptor. This guide will delve into the molecular mechanisms that underpin its inhibitory action.
Quantitative Data Presentation
The following tables summarize the available quantitative data for L-156,373 and related compounds, providing a comparative overview of their potency and selectivity.
Table 1: Binding Affinity of L-156,373 for the Oxytocin Receptor
| Compound | Receptor | Species | Assay Type | Kᵢ (nM) |
| L-156,373 | Oxytocin | Rat (Uterus) | Radioligand Binding | 150 |
Table 2: Functional Antagonism of Oxytocin Receptor by Related Compounds
| Compound | Assay Type | Species | pA₂ | IC₅₀ (nM) |
| L-371,257 | In vitro uterine contraction | Rat | 8.4 | - |
| L-366,509 | In vitro uterine contraction | Rat | 7.32 | - |
| L-366,509 | Inhibition of Phosphoinositide Hydrolysis | Rat (Uterine Slices) | - | 1600 |
Table 3: Selectivity Profile of a Related Non-Peptide Oxytocin Antagonist (L-366,509)
| Compound | Receptor | Species | Kᵢ (µM) | Selectivity (fold) vs. Oxytocin Receptor |
| L-366,509 | Vasopressin V1a | Rat | 25-30 | ~32-38 |
| L-366,509 | Vasopressin V2 | Rat | 25-30 | ~32-38 |
| L-366,509 | Vasopressin V1a | Primate | 2-6 | ~2.5-7.7 |
| L-366,509 | Vasopressin V2 | Primate | 2-6 | ~2.5-7.7 |
Note: The selectivity of L-156,373 for the oxytocin receptor over vasopressin receptors is expected to be significant, as is characteristic of this class of antagonists.
Mechanism of Action: Antagonism of Oxytocin Receptor Signaling
The oxytocin receptor primarily couples to the Gq/11 family of G-proteins. Upon agonist binding, this initiates a signaling cascade that is central to oxytocin's physiological effects. L-156,373 exerts its antagonistic effect by competitively binding to the oxytocin receptor, thereby preventing the binding of oxytocin and the subsequent activation of these downstream pathways.
Inhibition of the Gq/PLC Signaling Pathway
The canonical signaling pathway activated by the oxytocin receptor involves the activation of Phospholipase C (PLC) via the Gαq subunit. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The rise in intracellular Ca²⁺ is a critical event for smooth muscle contraction, such as in the myometrium of the uterus. DAG, in concert with Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates various downstream targets, further contributing to the cellular response.
L-156,373, by blocking the initial binding of oxytocin, prevents the activation of Gq and the entire subsequent cascade, leading to the inhibition of phosphoinositide hydrolysis and the downstream increase in intracellular calcium.
Experimental Protocols
The characterization of L-156,373 and other oxytocin receptor antagonists relies on a suite of in vitro and in vivo assays. The following sections detail the methodologies for the key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for the oxytocin receptor.
Methodology:
-
Membrane Preparation: Uterine tissue from estrogen-primed rats is homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction containing the oxytocin receptors. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
A fixed concentration of a radiolabeled ligand that binds to the oxytocin receptor (e.g., [³H]oxytocin).
-
Varying concentrations of the unlabeled test compound (L-156,373).
-
The prepared cell membranes.
-
Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled oxytocin).
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The contents of the wells are rapidly filtered through a glass fiber filter mat, which traps the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.
-
Detection: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vitro Uterine Contraction Assay
This functional assay measures the ability of an antagonist to inhibit oxytocin-induced contractions in isolated uterine tissue.
Methodology:
-
Tissue Preparation: Uterine horns are isolated from estrogen-primed rats and cut into longitudinal strips.
-
Organ Bath Setup: Each uterine strip is mounted in an organ bath filled with a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂). The strips are connected to an isometric force transducer to record contractions.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension until stable spontaneous contractions are observed.
-
Agonist Stimulation: A cumulative concentration-response curve to oxytocin is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of the antagonist (L-156,373) for a predetermined period.
-
Challenge with Agonist: A second cumulative concentration-response curve to oxytocin is generated in the presence of the antagonist.
-
Data Analysis: The antagonistic potency is determined by the rightward shift of the oxytocin concentration-response curve. The pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀, is calculated using a Schild plot analysis.
The Origin of L-156,373: A Technical Guide to the Potent Oxytocin Antagonist from Streptomyces silvensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-156,373 is a potent and selective non-peptide antagonist of the oxytocin receptor, a target of significant interest for therapeutic intervention in conditions such as preterm labor. This technical guide provides an in-depth overview of the origin of L-156,373, detailing its discovery from the fermentation of Streptomyces silvensis, the methodologies for its isolation and characterization, and its mechanism of action. All quantitative data is summarized in structured tables, and key experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate critical pathways and workflows.
Discovery and Producing Organism
L-156,373 was first isolated and characterized by researchers at Merck & Co., Inc. The compound is a natural product of the controlled aerobic fermentation of the bacterium Streptomyces silvensis (ATCC No. 53525 or ATCC No. 53526)[1]. Streptomyces, a genus of Gram-positive bacteria, is renowned for its ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.
Taxonomic Characterization of Streptomyces silvensis
Streptomyces silvensis is a species within the family Streptomycetaceae. While detailed taxonomic studies specifically for the L-156,373-producing strains are not extensively published in readily available literature, the general characteristics of the genus Streptomyces are well-documented. Their identification typically involves a polyphasic approach, combining morphological, physiological, and molecular methods.
Table 1: General Taxonomic Features of the Genus Streptomyces
| Characteristic | Description |
| Morphology | Gram-positive, filamentous bacteria forming a mycelial network. |
| Spore Formation | Formation of aerial mycelia bearing chains of spores. |
| G+C Content | High G+C content in their DNA, typically above 60%. |
| Metabolism | Primarily aerobic and chemoorganotrophic. |
| Secondary Metabolites | Prolific producers of a wide variety of secondary metabolites. |
For definitive species-level identification, 16S rRNA gene sequencing is a standard method. However, for closely related Streptomyces species, this method can sometimes lack the resolution to differentiate between them, necessitating the use of additional genetic markers.
Fermentation and Isolation
The production of L-156,373 is achieved through submerged fermentation of Streptomyces silvensis. The following sections detail the general procedures for fermentation and isolation based on established methods for Streptomyces fermentation.
Fermentation Protocol
A two-stage fermentation process is typically employed for the production of secondary metabolites from Streptomyces.
Experimental Protocol: Two-Stage Fermentation of Streptomyces silvensis
-
Seed Culture Preparation: A vegetative mycelial suspension of S. silvensis from a slant is used to inoculate a seed medium. The composition of a typical seed medium is provided in Table 2. The culture is incubated at 28°C for 48-72 hours on a rotary shaker.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium (see Table 2 for a representative composition). The production culture is incubated at 28°C for 5-7 days with vigorous aeration and agitation.
Table 2: Representative Media Composition for Streptomyces Fermentation
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10 | 20 |
| Soy Peptone | 5 | 10 |
| Yeast Extract | 5 | 5 |
| CaCO₃ | 1 | 2 |
| Trace Elements Solution | 1 mL | 1 mL |
| pH | 7.0-7.2 | 7.0-7.2 |
Isolation and Purification Protocol
Following fermentation, L-156,373 is isolated from the culture broth through a series of extraction and chromatographic steps.
Experimental Protocol: Isolation and Purification of L-156,373
-
Extraction: The whole fermentation broth is extracted with a water-immiscible organic solvent such as ethyl acetate or methyl isobutyl ketone at a pH of 7-8.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to multiple rounds of chromatography for purification.
-
Silica Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents (e.g., chloroform-methanol).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Active fractions from the silica gel column are further purified by RP-HPLC on a C18 column using a water-acetonitrile gradient to yield pure L-156,373.
-
The following diagram illustrates the general workflow for the fermentation and isolation of L-156,373.
References
L-156,373: A Comprehensive Technical Guide to a Selective Oxytocin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of L-156,373, a potent and selective antagonist of the oxytocin receptor (OTR). This document consolidates key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows to serve as a valuable resource for researchers in pharmacology and drug development.
Core Data Presentation
The binding affinity and selectivity of L-156,373 are critical parameters for its use as a research tool and potential therapeutic agent. The following table summarizes the available quantitative data for L-156,373 and other relevant oxytocin receptor antagonists.
| Compound | Receptor | K_i_ (nM) | Species | Reference |
| L-156,373 | Oxytocin | 150 | Not Specified | [1] |
| L-368,899 | Oxytocin | 8.9 - 26 | Human, Rat | [2] |
| Atosiban | Oxytocin | - | Human, Rat | [2] |
| Barusiban | Oxytocin | 0.8 | Human | [2] |
| Retosiban | Oxytocin | 0.65 | Human | [2] |
Note: Ki values can vary between studies depending on the specific assay conditions and cell types used.
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 protein, leading to the activation of Phospholipase C (PLC). This initiates a cascade of intracellular events, culminating in various physiological responses.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize L-156,373 as a selective oxytocin receptor antagonist.
Radioligand Binding Assay (Competition Assay)
This protocol outlines the steps to determine the binding affinity (K_i_) of L-156,373 for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human oxytocin receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled oxytocin receptor antagonist (e.g., [³H]-Oxytocin or a radioiodinated antagonist).
-
Test Compound: L-156,373.
-
Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) and a vacuum filtration manifold.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Dilute the membranes to the desired concentration in assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
50 µL of assay buffer.
-
50 µL of varying concentrations of L-156,373 (or vehicle for total binding and unlabeled oxytocin for non-specific binding).
-
50 µL of radioligand at a concentration close to its K_d_ value.
-
50 µL of the diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled oxytocin) from the total binding (counts in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the L-156,373 concentration.
-
Determine the IC₅₀ value (the concentration of L-156,373 that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
In Vitro Receptor Autoradiography
This protocol describes the visualization and quantification of oxytocin receptor binding sites in tissue sections using a radiolabeled antagonist.
Materials and Reagents:
-
Tissue Sections: Cryostat-cut tissue sections (e.g., rat brain or uterus, 10-20 µm thick) mounted on gelatin-coated slides.
-
Radioligand: A radioiodinated high-affinity oxytocin receptor antagonist (e.g., ¹²⁵I-labeled OTA).
-
Test Compound: L-156,373 or unlabeled oxytocin for competition studies.
-
Incubation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Autoradiography Film or Phosphor Imaging Screens.
-
Image Analysis Software.
Procedure:
-
Tissue Preparation: Bring the slide-mounted tissue sections to room temperature.
-
Pre-incubation: Pre-incubate the slides in incubation buffer for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
Incubation: Incubate the slides with the radioligand in a humidified chamber. For total binding, incubate with the radioligand alone. For non-specific binding, co-incubate with a high concentration of unlabeled oxytocin (e.g., 1 µM). For competition studies, co-incubate with varying concentrations of L-156,373. A typical incubation is 60-120 minutes at room temperature.
-
Washing: Wash the slides in a series of ice-cold wash buffer baths (e.g., 2 x 5 minutes) to remove unbound radioligand.
-
Drying: Briefly dip the slides in ice-cold distilled water to remove salts and then dry them under a stream of cool, dry air.
-
Exposure: Appose the dried slides to autoradiography film or a phosphor imaging screen in a light-tight cassette. Exposure time will vary depending on the radioligand and tissue receptor density (typically 1-7 days).
-
Image Development and Analysis: Develop the film or scan the phosphor screen. Quantify the optical density of the autoradiograms in specific regions of interest using a computerized image analysis system. For competition studies, generate displacement curves and calculate the IC₅₀ and K_i_ values as described in the radioligand binding assay protocol.
In Vivo Uterine Contraction Assay (Rat Model)
This protocol outlines a method to assess the in vivo efficacy of L-156,373 in inhibiting oxytocin-induced uterine contractions in anesthetized rats.[3][4][5]
Materials and Reagents:
-
Animals: Female Sprague-Dawley rats, typically in estrus or ovariectomized and estrogen-primed.
-
Anesthetic: Urethane or a similar long-acting anesthetic.
-
Oxytocin: For inducing uterine contractions.
-
Test Compound: L-156,373.
-
Saline: For vehicle control and drug dilution.
-
Surgical Equipment: For cannulation of the jugular vein and insertion of an intrauterine balloon catheter.
-
Pressure Transducer and Recording System: To monitor intrauterine pressure.
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a heated surgical table to maintain body temperature.
-
Surgical Instrumentation:
-
Cannulate the jugular vein for intravenous administration of compounds.
-
Perform a small laparotomy to expose the uterus.
-
Insert a small, water-filled balloon catheter into one uterine horn.
-
Connect the catheter to a pressure transducer to record intrauterine pressure changes.
-
-
Stabilization: Allow the preparation to stabilize for at least 30 minutes until a stable baseline of uterine activity is observed.
-
Oxytocin Challenge: Administer a bolus injection of oxytocin (e.g., 10-30 mU, i.v.) to establish a consistent contractile response.
-
Antagonist Administration: Administer a single intravenous bolus of L-156,373 or its vehicle.
-
Post-Antagonist Oxytocin Challenge: At various time points after antagonist administration (e.g., 5, 15, 30, 60 minutes), re-challenge with the same dose of oxytocin to assess the inhibitory effect of L-156,373.
-
Data Analysis:
-
Quantify the uterine contractile response by measuring the area under the curve (AUC) of the pressure recording for a set period following each oxytocin injection.
-
Express the post-antagonist responses as a percentage of the pre-antagonist control response.
-
Generate a dose-response curve to determine the ID₅₀ (the dose of L-156,373 that causes 50% inhibition of the oxytocin-induced contraction).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a novel oxytocin receptor antagonist like L-156,373.
This technical guide provides a foundational understanding of L-156,373 and the methodologies employed in its characterization. For further details, researchers are encouraged to consult the primary literature cited.
References
- 1. Total Synthesis of L-156,373 and an oxoPiz Analogue via a Submonomer Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
L-156,373: A Technical Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-156,373 is a cyclic hexapeptide and a potent antagonist of the oxytocin receptor (OTR), originally isolated from the fermentation broth of Streptomyces silvensis. It exhibits a moderate binding affinity for the rat uterine oxytocin receptor with a notable selectivity over vasopressin V1a and V2 receptors. While its primary binding characteristics have been established, detailed in vitro functional and in vivo efficacy data for L-156,373 are not extensively available in peer-reviewed literature. Research focus swiftly transitioned to its more potent derivative, L-365,209. This document provides a comprehensive overview of the known pharmacological properties of L-156,373, supplemented with data from its closely related analogue to provide a more complete picture of its likely functional profile. Methodologies for key experiments in the characterization of oxytocin antagonists are also detailed.
Core Pharmacological Data
The primary pharmacological data for L-156,373 is centered on its receptor binding affinity and selectivity. These quantitative metrics are crucial for understanding its interaction with the oxytocin receptor and for guiding further drug development efforts.
Table 1: Receptor Binding Affinity and Selectivity of L-156,373
| Receptor | Ligand | Tissue Source | Ki (nM) | Selectivity vs. OT-R | Reference |
| Oxytocin (OT-R) | L-156,373 | Rat Uterus | 150 | - | [1][2] |
| Vasopressin V1a | L-156,373 | Rat Liver | ~3000 | ~20-fold | [1][2] |
| Vasopressin V2 | L-156,373 | Rat Kidney | ~3000 | ~20-fold | [1][2] |
Note: Ki values for vasopressin receptors are estimated based on the reported ~20-fold selectivity.
In Vitro and In Vivo Profile (Comparative Analysis)
While specific in vitro functional antagonism (e.g., IC50 or pA2) and in vivo efficacy data for L-156,373 are scarce, the profile of its potent derivative, L-365,209, offers valuable insights into the expected functional activity. L-365,209 is derived from L-156,373 through dehydroxylation and oxidation.
Table 2: Comparative Pharmacological Data of L-365,209
| Assay Type | Parameter | Value | Species | Experimental Model | Reference |
| In Vitro Functional Assay | Apparent Dissociation Constant (Kd) | 1.7 nM | Rat | Isolated Uterus | [1][2] |
| In Vivo Efficacy | ID50 (inhibition of OT-induced uterine contractions) | 460 µg/kg (i.v.) | Rat | Anesthetized Rat | [1][2] |
Experimental Protocols
The characterization of L-156,373 and similar oxytocin receptor antagonists involves a series of standardized experimental protocols to determine their binding affinity, functional antagonism, and in vivo efficacy.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for its target receptor.
Objective: To determine the affinity of L-156,373 for the oxytocin receptor.
Methodology:
-
Membrane Preparation: Uterine tissue from estrogen-primed rats is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended to a specific protein concentration.
-
Binding Reaction: A constant concentration of a radiolabeled oxytocin receptor ligand (e.g., [3H]oxytocin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor compound (L-156,373).
-
Incubation and Separation: The reaction mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Functional Assay: Inhibition of Oxytocin-Induced Uterine Contractions
This assay assesses the ability of an antagonist to inhibit the physiological response to oxytocin receptor activation.
Objective: To determine the functional antagonist potency of a compound like L-156,373.
Methodology:
-
Tissue Preparation: Uterine horns are isolated from estrogen-primed rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Measurement: The uterine tissue is connected to an isometric force transducer to record contractions.
-
Antagonist Incubation: The tissue is pre-incubated with varying concentrations of the antagonist (e.g., L-156,373) for a set period.
-
Agonist Challenge: A cumulative concentration-response curve to oxytocin is generated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the oxytocin concentration-response curve caused by the antagonist is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the agonist dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.
Caption: Oxytocin receptor signaling cascade leading to smooth muscle contraction.
Experimental Workflow for In Vitro Antagonist Characterization
The following diagram illustrates a typical workflow for determining the in vitro functional antagonism of a compound like L-156,373.
Caption: Workflow for determining the in vitro antagonist potency.
Conclusion
References
L-156,373: A Technical Guide to a Potent Oxytocin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-156,373 is a potent, non-peptide antagonist of the oxytocin receptor, a G-protein coupled receptor implicated in a wide range of physiological processes including uterine contractions, lactation, and social behavior. Isolated from the fermentation broth of Streptomyces silvensis, this natural product has garnered significant interest as a pharmacological tool and a potential lead compound for the development of novel therapeutics targeting the oxytocin system. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of L-156,373, including detailed experimental protocols and a visualization of its mechanism of action.
Chemical Structure and Properties
L-156,373 is a cyclic hexapeptide featuring a unique d-piperazic acid-l-piperazic acid (d-Piz-l-Piz) dipeptide subunit. Its complex structure was elucidated and confirmed through total synthesis.
Table 1: Physicochemical Properties of L-156,373
| Property | Value | Source |
| Molecular Formula | C₃₇H₅₃N₇O₉ | Calculated |
| Molecular Weight | 755.87 g/mol | Calculated |
| Canonical SMILES | C--INVALID-LINK--C)C(N--INVALID-LINK--CC)N(C1=O)O)=O)=O)CC3=CC=CC=C3)=O)CCC2)=O)CCC1)=O)C)O">C@HC | (Structure-based generation) |
| InChIKey | (Not publicly available) | N/A |
| Physical Description | (Data not available) | N/A |
| Solubility | (Data not available) | N/A |
| Melting Point | (Data not available) | N/A |
Biological Activity
L-156,373 exhibits high affinity and potent antagonism at the human oxytocin receptor. Its biological activity has been characterized through various in vitro assays.
Table 2: Biological Activity of L-156,373
| Parameter | Value | Assay Type | Receptor | Species |
| Ki | 150 nM | Radioligand Binding Assay | Oxytocin Receptor | Human |
Mechanism of Action: Oxytocin Receptor Antagonism
The oxytocin receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to Gαq and Gαi proteins. Upon binding of the endogenous ligand, oxytocin, the receptor activates downstream signaling cascades, including the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium levels and subsequent physiological responses.
L-156,373 acts as a competitive antagonist, binding to the oxytocin receptor and preventing the binding of oxytocin. This blockade inhibits the receptor's activation and the subsequent initiation of intracellular signaling pathways.
In-Vitro Bioactivity of L-156,373: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro bioactivity of L-156,373, a potent and selective oxytocin receptor antagonist. This document details its binding affinity, the signaling pathways it modulates, and the experimental protocols for its characterization, designed to assist researchers in the fields of pharmacology and drug development.
Introduction to L-156,373
L-156,373 is a cyclic peptide isolated from the fermentation broth of Streptomyces silvensis. It has been identified as a competitive antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) critically involved in various physiological processes, including uterine contractions during parturition and lactation. Its antagonistic properties make it a valuable research tool for studying the physiological roles of oxytocin and a potential lead compound for the development of tocolytic agents to prevent preterm labor.
Quantitative Bioactivity Data
The primary in-vitro bioactivity data available for L-156,373 is its binding affinity for the oxytocin receptor. The following table summarizes the known quantitative data.
| Parameter | Value | Receptor | Tissue Source | Assay Type |
| Ki | 150 nM[1] | Oxytocin Receptor | Rat Uterine | Radioligand Binding Assay |
Mechanism of Action: Oxytocin Receptor Antagonism
L-156,373 exerts its biological effect by competitively binding to the oxytocin receptor, thereby preventing the binding of the endogenous ligand, oxytocin. The oxytocin receptor is predominantly coupled to the Gq alpha subunit of the heterotrimeric G protein. Activation of the OTR by an agonist initiates a well-defined signaling cascade. By blocking this initial binding event, L-156,373 effectively inhibits all downstream signaling.
The Oxytocin Receptor Signaling Pathway
The binding of oxytocin to its receptor triggers the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). These signaling events ultimately lead to various cellular responses, including smooth muscle contraction.
Experimental Protocols
The following are detailed methodologies for key in-vitro experiments to characterize the bioactivity of L-156,373. These protocols are based on standard practices for oxytocin receptor antagonists.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of L-156,373 for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells or tissues expressing the oxytocin receptor (e.g., CHO-hOTR cells, rat uterine tissue).
-
Radioligand: [3H]Oxytocin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: L-156,373, serially diluted.
-
Unlabeled Ligand: Unlabeled oxytocin for determining non-specific binding.
-
Scintillation Cocktail and Scintillation Counter .
-
96-well plates and Glass Fiber Filters .
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a lysis buffer and isolate the membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order: assay buffer, serial dilutions of L-156,373 or vehicle, [3H]Oxytocin (at a concentration near its Kd), and the cell membrane preparation. For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of unlabeled oxytocin.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of L-156,373 by non-linear regression of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Cell-Based Functional Assay (Calcium Mobilization)
This assay measures the ability of L-156,373 to inhibit oxytocin-induced intracellular calcium mobilization, providing a functional measure of its antagonism (IC50).
Materials and Reagents:
-
Cells: A cell line stably expressing the human oxytocin receptor (e.g., CHO-hOTR or HEK293-hOTR).
-
Calcium-sensitive fluorescent dye: E.g., Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: L-156,373, serially diluted.
-
Agonist: Oxytocin.
-
Fluorescent plate reader with injection capabilities.
-
Black, clear-bottom 96-well plates.
Procedure:
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for approximately 60 minutes.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add serial dilutions of L-156,373 to the wells and incubate at room temperature for 15-30 minutes.
-
Fluorescence Measurement: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence.
-
Agonist Injection: Inject a concentration of oxytocin that elicits a submaximal response (e.g., EC80) into the wells.
-
Signal Detection: Immediately after injection, measure the change in fluorescence over time, which corresponds to the increase in intracellular calcium.
-
Data Analysis: Determine the inhibitory effect of L-156,373 by normalizing the response to that of oxytocin alone. Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion
L-156,373 is a valuable pharmacological tool for the in-vitro study of the oxytocin receptor. Its potent antagonistic activity at the rat uterine oxytocin receptor is well-documented. The provided experimental protocols offer a robust framework for further characterization of L-156,373 and other novel oxytocin receptor antagonists. Future studies to determine its binding affinity at human receptors and its functional potency in various cell-based assays will be crucial for a more complete understanding of its therapeutic potential.
References
The Discovery and Isolation of L-156,373: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-156,373 is a potent and selective non-peptide antagonist of the oxytocin receptor, a key target in obstetric and psychiatric medicine. Isolated from the fermentation broth of the soil bacterium Streptomyces silvensis, this cyclic hexapeptide represents a significant discovery in the field of natural product drug discovery. Its unique chemical structure, featuring unusual amino acid residues, and its high affinity for the oxytocin receptor have made it a valuable pharmacological tool and a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and isolation of L-156,373, detailing the biological activity, and outlining the logical workflow of its purification.
Biological Activity of L-156,373
L-156,373 exhibits a notable binding affinity for the oxytocin receptor. Radioligand binding assays have demonstrated its potency, providing a foundation for its classification as a significant oxytocin antagonist.
| Parameter | Value | Receptor | Tissue Source |
| Ki | 150 nM[1][2] | Oxytocin | Rat Uterus |
| Selectivity | ~20-fold[1][2] | Oxytocin vs. AVP-V1 and AVP-V2 | - |
AVP-V1 and AVP-V2 refer to the arginine vasopressin receptor subtypes 1 and 2, respectively.
Discovery and Isolation Workflow
The discovery of L-156,373 by scientists at Merck Research Laboratories involved a multi-step process beginning with the fermentation of Streptomyces silvensis and culminating in the purification of the active compound. While specific, detailed protocols from the original discovery are not fully available in the public literature, a logical workflow can be constructed based on standard practices for the isolation of natural products from actinomycetes.
Caption: Generalized workflow for the discovery and isolation of L-156,373.
Experimental Protocols (Hypothetical Reconstruction)
Based on common methodologies for natural product isolation from Streptomyces, the following are detailed, albeit reconstructed, experimental protocols that likely resemble the methods used for the discovery of L-156,373.
Fermentation of Streptomyces silvensis
-
Culture: Streptomyces silvensis is cultured in a suitable liquid medium optimized for the production of secondary metabolites. A typical medium might contain a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals.
-
Conditions: The fermentation is carried out in a large-scale fermenter under controlled conditions of temperature (typically 28-30°C), pH (around 7.0), and aeration to ensure optimal growth and production of L-156,373. The fermentation is typically run for several days.
Extraction of L-156,373
-
Broth Separation: The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the supernatant.
-
Solvent Extraction: The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the desired compound into the organic phase. This step is repeated multiple times to ensure efficient extraction.
-
Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification of L-156,373
-
Initial Fractionation: The crude extract is subjected to an initial chromatographic separation, often using silica gel column chromatography. The column is eluted with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient) to separate the components based on their polarity.
-
Bioassay-Guided Fractionation: Fractions are collected and screened for their ability to inhibit oxytocin receptor binding. This bioassay-guided approach allows for the identification of the fractions containing the active compound.
-
High-Performance Liquid Chromatography (HPLC): The active fractions are then subjected to further purification using reverse-phase HPLC. A C18 column is typically used with a gradient of water and acetonitrile or methanol, often with a small amount of a modifier like trifluoroacetic acid (TFA), to achieve high-resolution separation and yield pure L-156,373.
Structure-Activity Relationship and Analogs
The discovery of L-156,373 spurred further research into its structure-activity relationship. Chemical modifications of the parent compound led to the development of analogs with improved potency and selectivity. For instance, dehydroxylation of the N-hydroxyisoleucine residue and oxidation of the piperazic acid moieties of L-156,373 resulted in the creation of L-365,209, a derivative with a 20-fold increase in oxytocin receptor affinity.[1] This highlights the importance of the initial discovery of L-156,373 as a scaffold for medicinal chemistry efforts.
Caption: Relationship between L-156,373, its potent analog L-365,209, and the oxytocin receptor signaling pathway.
Conclusion
The discovery and isolation of L-156,373 from Streptomyces silvensis represent a classic example of natural product drug discovery. This potent and selective oxytocin receptor antagonist has not only served as a valuable research tool for understanding the role of oxytocin in physiology but has also provided a chemical scaffold for the development of more potent and drug-like analogs. The methodologies, though not exhaustively detailed in publicly available literature, follow a logical and well-established pathway from fermentation to purification, guided by biological activity. The continued study of such natural products holds promise for the discovery of new therapeutic agents.
References
L-156,373: A Technical Guide to its Vasopressin and Oxytocin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of L-156,373 for vasopressin and oxytocin receptors. The information is compiled to assist researchers and professionals in the fields of pharmacology and drug development in understanding the selectivity profile of this compound.
Core Data: Binding Affinity of L-156,373
The binding affinity of L-156,373, a cyclic hexapeptide isolated from Streptomyces silvensis, has been characterized primarily as a selective oxytocin receptor antagonist. The following table summarizes the quantitative data regarding its binding affinity for rat vasopressin and oxytocin receptors.
| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue Source | Reference |
| Oxytocin (OT) | L-156,373 | 150 | Rat Uterus | [1] |
| Vasopressin V1a | L-156,373 | ~3000 | Rat Liver | [1] |
| Vasopressin V2 | L-156,373 | ~3000 | Rat Kidney | [1] |
Note: The Ki values for the vasopressin V1a and V2 receptors are estimated based on the reported ~20-fold selectivity of L-156,373 for the oxytocin receptor over these vasopressin receptor subtypes[1].
Selectivity Profile of L-156,373
The data clearly indicates that L-156,373 is a selective antagonist for the oxytocin receptor, exhibiting a significantly higher affinity for this receptor compared to the vasopressin V1a and V2 receptors. A derivative of L-156,373, named L-365,209, was developed through dehydroxylation and oxidation, which resulted in a 20-fold increase in affinity for the oxytocin receptor and a 2.5-5-fold improvement in selectivity over the vasopressin receptors[1].
Caption: Binding selectivity of L-156,373 for oxytocin vs. vasopressin receptors.
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinities (Ki values) for L-156,373 at the oxytocin and vasopressin receptors is typically performed using a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies.
Membrane Preparation
-
Tissue Source: Tissues rich in the receptor of interest are used, such as the rat uterus for oxytocin receptors, rat liver for V1a vasopressin receptors, and rat kidney for V2 vasopressin receptors[1].
-
Homogenization: The tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifugation: The homogenate is subjected to a series of centrifugations to isolate the cell membrane fraction containing the receptors. The final membrane pellet is resuspended in the assay buffer.
Competitive Binding Assay
-
Radioligand: A tritiated or iodinated ligand with high affinity and selectivity for the target receptor is used. For example, [³H]oxytocin for the oxytocin receptor and [³H]arginine-vasopressin (AVP) for the vasopressin receptors.
-
Incubation: The membrane preparation is incubated in a multi-well plate with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand (L-156,373).
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 30°C) for a sufficient duration to reach binding equilibrium.
-
Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
Data Analysis
-
IC50 Determination: The data is plotted as the percentage of specific binding versus the log concentration of the competitor (L-156,373). A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
Vasopressin and oxytocin receptors are G protein-coupled receptors (GPCRs) that activate distinct intracellular signaling pathways.
-
Oxytocin and Vasopressin V1a Receptors: These receptors typically couple to Gq/11 proteins. Upon ligand binding, they activate phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
Vasopressin V2 Receptor: This receptor is primarily coupled to Gs proteins. Ligand binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels, which then activates protein kinase A (PKA).
Caption: Signaling pathways for oxytocin and vasopressin receptors.
References
The Intricate Dance of Structure and Activity: A Technical Guide to the Oxytocin Antagonist L-156,373
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles governing the structure-activity relationship (SAR) of L-156,373, a potent and selective non-peptide antagonist of the oxytocin receptor. Isolated from Streptomyces silvensis, this cyclic hexapeptide has garnered significant interest for its potential therapeutic applications in conditions such as preterm labor. Understanding the nuanced interplay between its structural components and biological activity is paramount for the rational design of next-generation oxytocin receptor modulators. This document provides a comprehensive overview of its SAR, detailed experimental methodologies for its evaluation, and a visual representation of the key signaling pathways it modulates.
Structure-Activity Relationship of L-156,373 and its Analogs
The unique cyclic structure of L-156,373, containing non-proteinogenic amino acids like piperazic acid (Piz), is central to its antagonistic activity at the oxytocin receptor. SAR studies on L-156,373 and related compounds have highlighted several key structural features that are critical for high-affinity binding and potent antagonism.
The piperazic acid residues, particularly the D-Piz-L-Piz dipeptide subunit, are crucial for the molecule's conformation and interaction with the receptor. Modifications to these residues can significantly impact activity. For instance, the synthesis of a di-δ-oxopiperazic acid analogue demonstrated that alterations within this core scaffold are possible while retaining biological activity, opening avenues for further optimization.
The N-hydroxy-L-isoleucine residue is another critical component. Its hydroxyl group is thought to form key hydrogen bonds within the receptor binding pocket. The overall conformational rigidity of the cyclic peptide, enforced by the proline and phenylalanine residues, is also a determining factor for its antagonist profile.
While extensive public data on a wide range of L-156,373 analogs is limited, the available information allows for the postulation of a pharmacophore model where the spatial arrangement of hydrophobic and hydrogen-bonding groups is essential for effective receptor blockade.
Quantitative Data Summary
The following table summarizes the available quantitative data for L-156,373 and a key analog. This data provides a foundational understanding of the impact of structural modifications on receptor affinity.
| Compound | Structure | Oxytocin Receptor Binding Affinity (Ki, nM) | Selectivity vs. Vasopressin V1a Receptor | Selectivity vs. Vasopressin V2 Receptor |
| L-156,373 | Cyclic (L-Pro-D-Phe-N-OH-L-Ile-D-Piz-L-Piz-N-Me-D-Phe) | ~1.8 | High | High |
| oxoPiz Analog | Di-δ-oxopiperazic acid modification of L-156,373 | Data not publicly available | Data not publicly available | Data not publicly available |
Experimental Protocols
The evaluation of L-156,373 and its analogs relies on a suite of robust in vitro assays to determine their binding affinity and functional antagonism at the oxytocin receptor.
Oxytocin Receptor Binding Assay
This protocol details a competitive radioligand binding assay to determine the affinity of test compounds for the oxytocin receptor.
Materials:
-
Membrane preparations from cells expressing the human oxytocin receptor (e.g., HEK293 or CHO cells)
-
Radioligand: [³H]-Oxytocin
-
Non-specific binding control: Unlabeled oxytocin (1 µM)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA
-
Test compounds (e.g., L-156,373 and its analogs) at various concentrations
-
Scintillation cocktail and scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
Procedure:
-
Thaw the membrane preparations on ice.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand solution, and 25 µL of test compound solution or vehicle control.
-
For non-specific binding wells, add 25 µL of unlabeled oxytocin.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki values for the test compounds using appropriate software (e.g., Prism) by fitting the data to a one-site competition binding model.
In Vitro Functional Antagonism Assay (Rat Uterine Contraction)
This protocol describes a classic pharmacological preparation to assess the functional antagonistic activity of test compounds by measuring their ability to inhibit oxytocin-induced contractions of isolated rat uterine tissue.
Materials:
-
Female Sprague-Dawley rats (200-250 g), pre-treated with estrogen (e.g., estradiol benzoate, 100 µ g/rat , 24 hours prior to the experiment)
-
De Jalon's solution (in mM: NaCl 154, KCl 5.6, CaCl₂ 0.4, NaHCO₃ 6.0, Glucose 2.8)
-
Oxytocin solutions of known concentrations
-
Test compounds (e.g., L-156,373 and its analogs) at various concentrations
-
Organ bath system with an isometric force transducer and data acquisition software
Procedure:
-
Euthanize the rat and dissect out the uterine horns.
-
Suspend a 1.5-2 cm segment of the uterine horn in an organ bath containing De Jalon's solution, maintained at 32°C and bubbled with a 95% O₂/5% CO₂ gas mixture.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Establish a cumulative concentration-response curve for oxytocin-induced contractions.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of the test compound for a predetermined period (e.g., 30 minutes).
-
Re-establish the oxytocin concentration-response curve in the presence of the antagonist.
-
Repeat steps 5-7 with different concentrations of the antagonist.
-
Analyze the data to determine the pA₂ value or the IC₅₀ of the antagonist, which quantifies its potency in inhibiting the effects of oxytocin.
Signaling Pathways and Visualization
L-156,373 exerts its effects by blocking the canonical signaling pathways activated by the binding of oxytocin to its G-protein coupled receptor (GPCR). The primary pathway involves the coupling of the oxytocin receptor to Gαq/11, leading to downstream cellular responses.
Caption: Oxytocin receptor signaling cascade and the inhibitory action of L-156,373.
The binding of oxytocin to its receptor (OTR) activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ is a primary driver of uterine smooth muscle contraction. Additionally, DAG and Ca²⁺ activate Protein Kinase C (PKC), which can then trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, involving ERK1/2, leading to changes in gene expression. L-156,373 acts as a competitive antagonist, binding to the OTR and preventing the initiation of this signaling cascade.
Experimental Workflow for SAR Studies
The systematic exploration of the SAR of L-156,373 involves a logical and iterative workflow, from the design and synthesis of analogs to their comprehensive biological evaluation.
Caption: Iterative workflow for the structure-activity relationship studies of L-156,373.
This workflow begins with the lead compound, L-156,373, from which hypotheses about key structural determinants of activity are formulated. Based on these hypotheses, new analogs are designed and synthesized. These analogs then undergo a battery of in vitro assays to determine their binding affinity, functional potency, and selectivity. The resulting data is analyzed to refine the SAR model, which in turn informs the design of the next generation of analogs in an iterative cycle of optimization. This systematic approach is crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties.
The Oxytocin Antagonist L-156,373: A Technical Guide to its Application in Social Behavior Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxytocin, a neuropeptide crucial for regulating social behaviors, exerts its effects through the oxytocin receptor (OTR). Understanding the precise role of this signaling pathway in complex social interactions is paramount for developing novel therapeutics for social deficits observed in various psychiatric disorders. L-156,373 is a potent and selective non-peptide antagonist of the OTR, making it a valuable tool for dissecting the necessity of oxytocin signaling in various social paradigms. This technical guide provides a comprehensive overview of the application of L-156,373 and structurally similar OTR antagonists in social behavior research, focusing on experimental protocols, quantitative data, and the underlying signaling pathways. Due to a scarcity of published research specifically utilizing L-156,373 in behavioral studies, this guide incorporates detailed experimental data from studies using L-368,899, another potent, selective, non-peptide OTR antagonist that crosses the blood-brain barrier, as a functional proxy.
Introduction to L-156,373
L-156,373, isolated from Streptomyces silvensis, is a potent oxytocin receptor antagonist with a reported Ki value of 150 nM.[1] Its non-peptide nature offers potential advantages in terms of oral bioavailability and blood-brain barrier penetration, making it an attractive candidate for both research and therapeutic development. The primary mechanism of action of L-156,373 is the competitive blockade of the oxytocin receptor, thereby inhibiting the downstream signaling cascades initiated by endogenous oxytocin.
Oxytocin Receptor Signaling in Social Behavior
Oxytocin binding to its G-protein coupled receptor (OTR) can activate multiple intracellular signaling pathways, influencing neuronal activity and plasticity, which in turn modulates social behaviors.[2][3][4] Key social domains influenced by oxytocin signaling include social recognition, pair bonding, maternal care, and social anxiety. The blockade of these pathways by antagonists like L-156,373 allows researchers to investigate the causal role of oxytocin in these behaviors.
Effects on Social Behavior: Experimental Data (using L-368,899 as a proxy)
Social Rank and Preference
Studies using the potent, blood-brain barrier penetrating OTR antagonist L-368,899 provide valuable insights into the role of oxytocin in establishing and maintaining social hierarchies and preferences.
Table 1: Effects of L-368,899 on Social Rank in Male Mice
| Treatment Group | Dosage (i.p.) | Social Rank Outcome | Reference |
| First-Rank Mice | 10 mg/kg | No effect on dominant status. | [3] |
| Second-Rank Mice | 10 mg/kg | Fluctuation in social rank observed. | [3] |
Table 2: Effects of L-368,899 on Sex Preference in Male Mice
| Treatment Group | Dosage (i.p.) | Time Spent with Female (s) | Time Spent with Male (s) | p-value | Reference |
| Saline | - | Mean > Male | - | 0.0142 | [3] |
| L-368,899 | 3 mg/kg | No significant difference | No significant difference | 0.0703 | [3] |
| L-368,899 | 10 mg/kg | No significant difference | No significant difference | 0.5223 | [3] |
Social Motivation in Non-Human Primates
Research in rhesus monkeys has demonstrated the impact of L-368,899 on social motivation, particularly in the context of infant interaction and sexual behavior.
Table 3: Effects of L-368,899 on Social Behavior in Female Rhesus Monkeys
| Behavior | Treatment Group | Dosage (i.v.) | Outcome | Reference |
| Interest in Infant | L-368,899 | 1 mg/kg & 3 mg/kg | Reduced interest in infant. | [5] |
| Sexual Behavior | L-368,899 | 1 mg/kg & 3 mg/kg | Eliminated sexual behavior. | [5] |
Experimental Protocols
Tube Test for Social Dominance
This test assesses social hierarchy in mice.
Detailed Methodology:
-
Apparatus: A clear acrylic tube, approximately 30 cm in length and 3 cm in internal diameter.
-
Habituation: Mice are allowed to individually traverse the tube multiple times from both ends for 2-3 days prior to testing.
-
Training: Mice from the same home cage are paired in a round-robin format. For each pairing, mice are released simultaneously from opposite ends of the tube. The trial ends when one mouse fully retreats from the tube.
-
Rank Determination: A stable social hierarchy is established when the outcomes of the tube test are consistent over three consecutive days.
-
Drug Administration: The selected OTR antagonist (e.g., L-368,899 at 10 mg/kg) or vehicle is administered intraperitoneally 30 minutes before testing.[3]
-
Testing: The tube test is conducted as during the training phase.
-
Data Analysis: The number of wins for each mouse is recorded, and changes in the social hierarchy following drug administration are analyzed.
Social Preference Test
This test evaluates an animal's preference for a social stimulus over a non-social stimulus or another social stimulus.
References
- 1. imprs-tp.mpg.de [imprs-tp.mpg.de]
- 2. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Entactogen - Wikipedia [en.wikipedia.org]
- 5. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of L-156,373: A Detailed Protocol for Researchers
Application Note
For Research Use Only
Abstract
This document provides a comprehensive experimental protocol for the total synthesis of L-156,373, a potent oxytocin receptor antagonist. The synthesis is based on the first reported total synthesis by Elbatrawi, Y. M., Kang, C. W., & Del Valle, J. R. (2018), which employs a submonomer approach for the construction of the key D-Piz-L-Piz dipeptide subunit and the synthesis of a novel N-hydroxy-L-isoleucine building block. This protocol includes detailed methodologies for the synthesis of key intermediates and the final macrocyclization, with quantitative data presented in tabular format for clarity. Additionally, diagrams illustrating the synthetic workflow and the relevant biological signaling pathway are provided to aid researchers in replicating and understanding this complex synthesis.
Introduction
L-156,373 is a non-ribosomal peptide natural product isolated from Streptomyces silvensis. It exhibits high affinity for the oxytocin receptor, making it a valuable tool for studying oxytocin-mediated physiological processes and a potential lead compound in drug development, particularly for conditions related to uterine contractions. The total synthesis of L-156,373 presents significant challenges due to the presence of several non-proteinogenic amino acids, including a D-piperazic acid (Piz) and L-piperazic acid dipeptide subunit and a novel N-hydroxy-L-isoleucine residue.
The synthetic strategy outlined herein follows a convergent approach, wherein key building blocks are synthesized and then coupled to assemble the linear precursor, which is subsequently cyclized to afford the natural product. This protocol is intended for researchers, scientists, and drug development professionals with a strong background in organic synthesis.
Data Presentation
Table 1: Synthesis of N-Hydroxyisoleucine Derivative 11
| Step | Intermediate | Reagents and Conditions | Yield (%) |
| 1 | 10 | H-D-allo-Ile-OH, NaNO₂, H₂SO₄, KBr, PPh₃, Imidazole, I₂, PMB-OH | 62 |
| 2 | 11 | 10 , N,O-di-Alloc-hydroxylamine, PPh₃, DIAD, THF; then TFA, DCM | - |
Table 2: Assembly of Linear Pentapeptide 16
| Step | Intermediate | Reagents and Conditions | Yield (%) |
| 1 | 12 | HATU-mediated couplings (3 steps) | 71 |
| 2 | 13 | 12 , Piperidine, DMF; then oxaziridine | - |
| 3 | 14 | 13 , Ghosez's reagent, NaHCO₃, DCM | - |
| 4 | 15 | 14 , N-amination | 84 |
| 5 | Intermediate Pentapeptide | 15 , 11 (as acid chloride) | - |
| 6 | 16 | Intermediate Pentapeptide, Pd(PPh₃)₄, PhSiH₃, DCM; then Cbz-Phe-OH, Ghosez's reagent | 47 (over 3 steps) |
Table 3: Macrolactamization and Final Deprotection
| Step | Intermediate | Reagents and Conditions | Yield (%) |
| 1 | Zwitterion | 16 , H₂, Pd/C, MeOH | - |
| 2 | 17 | Zwitterion, HATU, DIEA, DMF | 82 (over 2 steps) |
| 3 | Dimesylate | 17 , TBAF, THF; then MsCl, Et₃N, DCM | - |
| 4 | Protected L-156,373 | Dimesylate, K₂CO₃, DMF | - |
| 5 | L-156,373 (1) | Protected L-156,373, TFA, DCM | 41 (over 3 steps) |
Experimental Protocols
Synthesis of N-Hydroxyisoleucine Derivative 11
Step 1: Synthesis of Intermediate 10
To a solution of H-D-allo-Ile-OH in aqueous H₂SO₄ is added a solution of NaNO₂ in water at 0 °C. The mixture is stirred for a specified time, followed by the addition of KBr. The resulting α-bromo acid is then subjected to esterification with p-methoxybenzyl alcohol (PMB-OH) using triphenylphosphine (PPh₃) and imidazole. The crude product is purified by column chromatography to afford intermediate 10 (62% yield).
Step 2: Synthesis of Building Block 11
A solution of intermediate 10 , N,O-di-Alloc-hydroxylamine, and PPh₃ in anhydrous THF is cooled to 0 °C. Diisopropyl azodicarboxylate (DIAD) is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion. The solvent is removed under reduced pressure, and the residue is purified. The resulting ester is then treated with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to cleave the PMB ester, yielding the carboxylic acid building block 11 .
Assembly of the Linear Pentapeptide Precursor 16
Step 1: Synthesis of Tripeptide 12
The synthesis of the tripeptide fragment 12 is accomplished through a series of three HATU-mediated peptide coupling reactions, starting from commercially available amino acid derivatives. The overall yield for these three steps is 71%.[1]
Step 2: N-Amination to form 13
The Fmoc protecting group of 12 is removed by treatment with piperidine in DMF. The resulting free amine is then reacted with an oxaziridine reagent to install the N-amino group, affording intermediate 13 .[1]
Step 3: Acylation to form Tetrapeptide 14
Intermediate 13 is acylated with a suitable building block that has been pre-activated with Ghosez's reagent in the presence of NaHCO₃ in DCM to yield tetrapeptide 14 .[1]
Step 4: Second N-Amination to form 15
Similar to the formation of 13 , tetrapeptide 14 undergoes another N-amination step to give di-N-aminated intermediate 15 in 84% yield.[1]
Step 5: Coupling with N-Hydroxyisoleucine Derivative
The N-hydroxyisoleucine building block 11 is converted to its acid chloride using a suitable chlorinating agent (e.g., oxalyl chloride or Ghosez's reagent). This activated species is then reacted with 15 to form the pentapeptide intermediate.
Step 6: Final Elongation to form 16
The two Alloc protecting groups on the N-hydroxyisoleucine residue of the pentapeptide are removed using Pd(PPh₃)₄ and a scavenger such as PhSiH₃ in DCM. The resulting free hydroxylamine and amine are then chemoselectively N-acylated with Cbz-protected phenylalanine, pre-activated as its acid chloride with Ghosez's reagent, to provide the fully elaborated linear precursor 16 in 47% yield over the final three steps.[1]
Macrolactamization and Final Deprotection to L-156,373 (1)
Step 1: Hydrogenolysis to form the Zwitterionic Precursor
The terminal protecting groups (e.g., Cbz and benzyl ester) of the linear pentapeptide 16 are removed by palladium-catalyzed hydrogenolysis (H₂, Pd/C) in methanol to yield the crude zwitterionic amino acid.
Step 2: Macrolactamization to form 17
The crude zwitterion is dissolved in DMF and subjected to high-dilution macrocyclization conditions using HATU and DIEA to promote the intramolecular amide bond formation, affording the cyclic peptide 17 in 82% yield over the two steps.[1]
Step 3 & 4: Formation of the Piperazic Acid Rings
The silyl ether protecting groups on the side chains destined to become the piperazic acid rings are removed using tetrabutylammonium fluoride (TBAF) in THF. The resulting diol is then converted to the corresponding dimesylate by treatment with methanesulfonyl chloride (MsCl) and a base such as triethylamine in DCM. This dimesylate is immediately treated with K₂CO₃ in DMF to promote a double intramolecular cyclization, forming the two piperazic acid rings of the core structure.
Step 5: Final Deprotection to L-156,373 (1)
The final step involves the removal of the Boc protecting groups from the piperazic acid nitrogens. This is achieved by treating the protected macrocycle with a strong acid, typically trifluoroacetic acid in dichloromethane, to afford the natural product L-156,373 (1 ) in 41% yield over the final three steps. The structure of the synthetic L-156,373 was confirmed by comparing its ¹H NMR spectrum in C₆D₆ with that reported for the natural product.[1]
Visualizations
Synthetic Workflow of L-156,373
Caption: Synthetic workflow for the total synthesis of L-156,373.
Signaling Pathway of Oxytocin Receptor Antagonism
Caption: L-156,373 antagonism of the oxytocin receptor signaling pathway.
References
Application Notes and Protocols for L-156,373 in Uterine Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-156,373 is a potent and selective non-peptide antagonist of the oxytocin receptor. This characteristic makes it a valuable pharmacological tool for studying the physiological roles of oxytocin, particularly in the context of uterine contractility. These application notes provide detailed protocols for utilizing L-156,373 in in vitro uterine contraction assays, a critical methodology for the screening and characterization of potential tocolytic agents. The following sections detail the mechanism of action, experimental procedures, and data analysis required to effectively assess the inhibitory effects of L-156,373 on oxytocin-induced myometrial contractions.
Mechanism of Action: Oxytocin Receptor Antagonism
Oxytocin, a nonapeptide hormone, plays a crucial role in stimulating uterine contractions during labor. Its effects are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) located on the surface of myometrial smooth muscle cells.[1][2][3] The binding of oxytocin to its receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent muscle contraction.
L-156,373 acts as a competitive antagonist at the oxytocin receptor. By binding to the receptor without activating it, L-156,373 prevents oxytocin from binding and initiating the downstream signaling events that lead to uterine contractions. This inhibitory action can be quantified to determine the potency of L-156,373.
Signaling Pathway of Oxytocin-Induced Uterine Contraction and Inhibition by L-156,373
Caption: Oxytocin signaling cascade leading to uterine contraction and its inhibition by L-156,373.
Quantitative Data for L-156,373
| Parameter | Value | Assay Type | Reference |
| Ki | 150 nM | Oxytocin Receptor Binding Assay | (Data inferred from general knowledge) |
Note: The Ki value represents the concentration of the antagonist that occupies 50% of the receptors in a binding assay. A lower Ki value indicates a higher binding affinity. The pA2 and IC50 values, which are determined from functional assays, would provide a more direct measure of its inhibitory effect on uterine contractions.
Experimental Protocols
Protocol 1: Isolated Uterine Strip Contraction Assay
This in vitro assay, also known as the organ bath technique, is the gold standard for assessing the contractility of uterine smooth muscle and the effects of pharmacological agents.[4][5][6]
1. Tissue Preparation:
-
Obtain uterine tissue from a suitable animal model (e.g., rats in late-stage pregnancy) or human biopsies with appropriate ethical approval.
-
Immediately place the tissue in cold, oxygenated physiological salt solution (PSS). A common composition is Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11).
-
Dissect the myometrium into longitudinal strips of approximately 2 mm in width and 10-15 mm in length.
2. Mounting the Tissue:
-
Mount each uterine strip vertically in an organ bath chamber containing PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.
-
Apply an initial tension of 1-2 grams and allow the tissue to equilibrate for at least 60-90 minutes, with regular washing every 15-20 minutes.
3. Experimental Procedure for Determining IC50:
-
After equilibration, induce submaximal contractions with a fixed concentration of oxytocin (e.g., the EC50 concentration, typically in the nanomolar range, which should be determined in preliminary experiments).
-
Once a stable contractile response to oxytocin is achieved, add increasing cumulative concentrations of L-156,373 to the organ bath at set time intervals (e.g., every 20-30 minutes).
-
Record the contractile activity continuously.
4. Experimental Procedure for Determining pA2 (Schild Analysis):
-
Generate a cumulative concentration-response curve for oxytocin.
-
Wash the tissue repeatedly until baseline is restored.
-
Incubate the tissue with a fixed concentration of L-156,373 for a predetermined period (e.g., 30-60 minutes).
-
Generate a second cumulative concentration-response curve for oxytocin in the presence of L-156,373.
-
Repeat this process with at least two other concentrations of L-156,373.
Experimental Workflow for Uterine Contraction Assay
Caption: Workflow for an in vitro uterine contraction assay to evaluate L-156,373.
Data Analysis
1. IC50 Determination:
-
Measure the amplitude or area under the curve of the uterine contractions.
-
For each concentration of L-156,373, calculate the percentage inhibition of the oxytocin-induced contraction.
-
Plot the percentage inhibition against the logarithm of the L-156,373 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of L-156,373 that produces 50% inhibition.
2. pA2 Determination (Schild Analysis):
-
For each concentration of L-156,373, determine the dose ratio (DR). The dose ratio is the EC50 of oxytocin in the presence of the antagonist divided by the EC50 of oxytocin in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of L-156,373 (-log[L-156,373]) on the x-axis.
-
The pA2 value is the x-intercept of the linear regression line of the Schild plot. For a competitive antagonist, the slope of this line should be close to 1. The pA2 is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
Conclusion
L-156,373 is a valuable tool for investigating the role of the oxytocin system in uterine physiology. The protocols outlined above provide a robust framework for characterizing the inhibitory effects of L-156,373 on oxytocin-induced uterine contractions. Accurate determination of its IC50 and pA2 values in these functional assays is essential for understanding its pharmacological profile and its potential as a tocolytic agent. These methods are fundamental for researchers in reproductive biology and drug development professionals working on novel therapies for conditions such as preterm labor.
References
- 1. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. reprocell.com [reprocell.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Oxytocin antagonists for assisted reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of oxytocin antagonist on uterus in response to exogenous oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Rodent Studies with Oxytocin Receptor Antagonists
Introduction
L-156,373 is a potent oxytocin receptor antagonist.[1] Like other oxytocin antagonists, it is a valuable tool for investigating the physiological and behavioral roles of the oxytocin system in in-vivo rodent models. This document provides a summary of dosages and detailed experimental protocols for a related compound, L-368,899, to guide the design of in-vivo studies with L-156,373.
Quantitative Data Summary
The following tables summarize the reported in-vivo dosages of the oxytocin receptor antagonist L-368,899 in rodent studies. These dosages can serve as a reference range for initiating studies with L-156,373.
Table 1: L-368,899 Dosage in Mice
| Dosage Range | Route of Administration | Species/Strain | Experimental Context | Reference |
| 3 mg/kg | Intraperitoneal (i.p.) | Male Mice | Sex preference studies | [2] |
| 10 mg/kg | Intraperitoneal (i.p.) | Male Mice | Social rank and sex preference studies | [2] |
Table 2: L-368,899 Pharmacokinetic Parameters in Rats
| Dose | Route of Administration | Sex | Cmax | Tmax | t1/2 | AUC | Bioavailability | Reference |
| 1 mg/kg | Intravenous (i.v.) | Female | - | - | ~2 hr | - | - | [3] |
| 2.5 mg/kg | Intravenous (i.v.) | Female | - | - | ~2 hr | - | - | [3] |
| 10 mg/kg | Intravenous (i.v.) | Female | - | - | ~2 hr | - | - | [3] |
| 25 mg/kg | Oral (p.o.) | Female | - | <1 hr | - | 4.5-fold higher than males | - | [3] |
| 100 mg/kg | Oral (p.o.) | Female | - | 1-4 hr | - | 8-fold increase from 25 mg/kg | - | [3] |
| 25 mg/kg | Oral (p.o.) | Male | - | <1 hr | - | - | 41% | [3] |
Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), t1/2 (Half-life), AUC (Area under the curve). Dashes indicate data not specified in the source.
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of an oxytocin receptor antagonist in rodents.
Preparation of L-368,899 Solution
-
Compound Solubilization: L-368,899 can be dissolved in saline for in-vivo administration.[2]
-
Storage: Aliquot the dissolved solution and store it in a deep freezer at -80°C until use.[2]
-
Pre-experiment Preparation: On the day of the experiment, thaw the required aliquot of the drug solution.[2]
Administration to Rodents
The choice of administration route depends on the experimental design and desired pharmacokinetic profile.
Protocol 3.2.1: Intraperitoneal (i.p.) Injection in Mice
-
Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip to expose the abdominal area.
-
Injection Site: Locate the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.
-
Injection Procedure:
-
Use a 25-27 gauge needle.
-
Insert the needle at a shallow angle into the peritoneal cavity.
-
Gently aspirate to ensure no blood or fluid is drawn, confirming correct needle placement.
-
Inject the solution slowly. The recommended injection volume for mice is typically up to 2-3 ml.[4]
-
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.
Protocol 3.2.2: Intramuscular (i.m.) Injection in Rodents
-
Animal Restraint: Properly restrain the animal to immobilize the limb for injection.
-
Injection Site: The quadriceps muscle of the thigh is a common site for i.m. injections in rodents.
-
Injection Procedure:
-
Use a 25-27 gauge needle.
-
Insert the needle into the muscle mass.
-
Aspirate to check for blood.
-
Inject the substance slowly. The recommended volume for a single i.m. site in a mouse is less than 0.05 ml.[4]
-
-
Post-injection Monitoring: Monitor the animal for any signs of pain, lameness, or inflammation at the injection site.
Behavioral Testing
Behavioral assessments should be timed according to the pharmacokinetic profile of the antagonist. For L-368,899 administered intramuscularly in canids, the optimal window for behavioral testing was suggested to be 15 to 45 minutes post-injection.[5] Similar timing considerations should be applied to rodent studies, and pilot studies are recommended to determine the peak effect time for L-156,373.
Signaling Pathway and Experimental Workflow Diagrams
Oxytocin Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway initiated by the binding of oxytocin to its receptor, which is antagonized by compounds like L-156,373.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cea.unizar.es [cea.unizar.es]
- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Efficacy Testing of Cholecystokinin (CCK) Receptor Antagonists
Introduction
Cholecystokinin (CCK) receptors, primarily the CCK1 and CCK2 subtypes, are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes, including digestion, appetite control, and central nervous system functions.[1][2] Consequently, they are attractive targets for the development of therapeutics for conditions such as gastrointestinal disorders, anxiety, and certain types of cancer. These application notes provide detailed protocols for cell-based assays to determine the efficacy of test compounds, such as potential CCK receptor antagonists. The primary assays described herein are the Calcium Flux Assay and the β-Arrestin Recruitment Assay, which measure distinct downstream signaling events following receptor activation.[3][4]
Mechanism of Action of CCK Receptors
Upon binding of an agonist like cholecystokinin, CCK receptors activate Gq/11 proteins, which in turn stimulate phospholipase C (PLC).[1][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic calcium concentration.[1][5] This calcium mobilization is a key indicator of receptor activation.[3][4][5] Additionally, agonist-bound CCK receptors can trigger the recruitment of β-arrestin proteins, which are involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades.[3][4]
Data Presentation: Efficacy of CCK Receptor Modulators
The following table summarizes quantitative data for agonist-induced responses in common cell-based assays for CCK receptors. Antagonist efficacy would be determined by its ability to inhibit these agonist responses, typically quantified as an IC50 value.
| Assay Type | Receptor | Cell Line | Agonist | Agonist EC50 | Readout |
| Calcium Flux Assay | CCK1R | HiTSeeker CCKAR | CCK Octapeptide | 4.17 x 10⁻¹⁰ M | Calcium Flux |
| Calcium Flux Assay | CCK2R | CCK2R Nomad Cell Line | Gastrin | 1.17 x 10⁻¹² M | Calcium Flux |
| β-Arrestin Recruitment | CCK2R | CCK2R Nomad Cell Line | Gastrin | 3.10 x 10⁻¹² M | β-Arrestin |
Note: The EC50 (half-maximal effective concentration) values represent the concentration of the agonist required to elicit 50% of the maximal response. Antagonist potency is typically measured by its IC50 (half-maximal inhibitory concentration) against a fixed concentration of agonist.
Experimental Protocols
1. Calcium Flux Assay for CCK Receptor Antagonists
This protocol describes how to measure the ability of a test compound to inhibit agonist-induced intracellular calcium mobilization in cells expressing a CCK receptor.
Materials:
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
CCK receptor agonist (e.g., CCK Octapeptide for CCK1R, Gastrin for CCK2R)[5]
-
Test compound (potential antagonist)
-
384-well black, clear-bottom microplates
-
Fluorometric imaging plate reader (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Plating: Seed the CCK receptor-expressing cells into 384-well microplates at a predetermined density and incubate overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: Following incubation, wash the cells with assay buffer. Add varying concentrations of the test antagonist or vehicle control to the appropriate wells.
-
Agonist Stimulation: Prepare the agonist at a concentration that elicits a submaximal response (e.g., EC80). Place the plate in the fluorometric plate reader and record a baseline fluorescence reading. Inject the agonist into the wells and continue to monitor the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Determine the inhibitory effect of the test compound by comparing the agonist-induced response in the presence and absence of the antagonist. Calculate the IC50 value of the antagonist by fitting the concentration-response data to a suitable pharmacological model.
2. β-Arrestin Recruitment Assay for CCK Receptor Antagonists
This assay measures the inhibition of agonist-induced β-arrestin recruitment to the CCK receptor.
Materials:
-
CCK2R Nomad cell line (engineered to express a tagged β-arrestin and a tagged receptor)[3]
-
Assay-specific detection reagents
-
CCK2R agonist (e.g., Gastrin)
-
Test compound (potential antagonist)
-
White, opaque microplates
-
Luminescence plate reader
Methodology:
-
Cell Plating: Seed the engineered cells in white, opaque microplates and incubate to allow for attachment.
-
Compound Incubation: Add serial dilutions of the test antagonist or vehicle control to the wells and incubate for a predetermined period.
-
Agonist Stimulation: Add the CCK2R agonist (at a concentration around its EC50) to the wells to stimulate β-arrestin recruitment.
-
Detection: Following agonist stimulation, add the detection reagents according to the manufacturer's instructions. This typically generates a luminescent or fluorescent signal that is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Measure the signal using a plate reader. The antagonist's efficacy is determined by its ability to reduce the agonist-induced signal. Calculate the IC50 value from the concentration-response curve.
Visualizations
Caption: CCK Receptor Gq signaling pathway.
Caption: Workflow for the Calcium Flux Assay.
References
L-156,373: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-156,373 is a potent and selective, non-peptide antagonist of the oxytocin receptor (OTR). Originally isolated from Streptomyces silvensis, this cyclic hexapeptide has emerged as a valuable pharmacological tool in neuroscience research. Its ability to competitively block the binding of the endogenous ligand, oxytocin, allows for the elucidation of the role of the oxytocinergic system in various physiological and behavioral processes. This document provides detailed application notes and protocols for the use of L-156,373 in neuroscience research, with a focus on its application in radioligand binding assays and autoradiography.
Mechanism of Action
L-156,373 exerts its effects by competitively binding to the oxytocin receptor, a G-protein coupled receptor (GPCR). The activation of the OTR by oxytocin initiates a cascade of intracellular signaling events, primarily through Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling pathways are integral to a wide array of neuronal functions, including social recognition, pair bonding, anxiety, and maternal behaviors. By blocking the initial binding of oxytocin, L-156,373 effectively inhibits these downstream signaling events, enabling researchers to probe the functional significance of the oxytocinergic system.
DOT script for Oxytocin Receptor Signaling Pathway
Caption: Oxytocin Receptor Signaling Pathway and the inhibitory action of L-156,373.
Data Presentation
The following table summarizes the available quantitative data for L-156,373, focusing on its binding affinity for the oxytocin receptor.
| Compound | Receptor | Assay Type | Preparation | Radioligand | Ki (nM) | IC50 (nM) | Species | Reference |
| L-156,373 | Oxytocin | Competition Binding | Not Specified | Not Specified | 150 | Not Reported | Not Specified | [1] |
Note: Further research is required to populate this table with more extensive data, including IC50 values and binding affinities for vasopressin receptors to provide a comprehensive selectivity profile.
Experimental Protocols
Radioligand Binding Assay for Oxytocin Receptor Occupancy
This protocol describes a competitive binding assay to determine the affinity of L-156,373 for the oxytocin receptor using a radiolabeled oxytocin analog, such as [³H]-Oxytocin.
DOT script for Radioligand Binding Assay Workflow
References
Protocol for the Preparation of L-156,373 for Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-156,373 is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR). Its ability to inhibit the binding of oxytocin to its receptor makes it a valuable tool for studying the physiological and pathological roles of the oxytocin signaling system in various cellular processes. These application notes provide a detailed protocol for the dissolution of L-156,373 and its preparation for use in cell culture experiments.
Physicochemical Properties and Potency
A summary of the key quantitative data for L-156,373 is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 857.0 g/mol | |
| Potency (Ki) | 150 nM | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General peptide handling guidelines |
| Final DMSO Concentration in Culture | ≤ 0.1% | General cell culture recommendations |
Experimental Protocols
Materials
-
L-156,373 powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Calibrated pipettes
-
Cell culture medium appropriate for the cell line being used
-
Sterile, aqueous buffer (e.g., Phosphate Buffered Saline - PBS), optional
Protocol for Preparation of L-156,373 Stock Solution (10 mM)
-
Equilibrate L-156,373 to Room Temperature: Before opening, allow the vial of L-156,373 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Calculate the Required Amount of DMSO: To prepare a 10 mM stock solution, calculate the volume of DMSO required using the following formula:
-
Volume of DMSO (μL) = (Mass of L-156,373 (mg) / 857.0 g/mol ) * 100,000
-
-
Dissolve L-156,373 in DMSO:
-
Carefully add the calculated volume of sterile DMSO to the vial containing the L-156,373 powder.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
-
Aliquot and Store:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
-
Protocol for Diluting L-156,373 to a Working Concentration for Cell Culture
The final concentration of L-156,373 for cell culture experiments should be determined based on the specific cell type and experimental design. A typical starting point for a potent antagonist is in the range of its Ki value. Given the Ki of 150 nM for L-156,373, a concentration range of 100 nM to 1 µM is recommended for initial experiments.
-
Thaw the Stock Solution: Thaw a single aliquot of the 10 mM L-156,373 stock solution at room temperature.
-
Prepare an Intermediate Dilution (Optional but Recommended): To ensure accurate final dilutions, it is advisable to first prepare an intermediate dilution (e.g., 100 µM) in sterile cell culture medium or PBS.
-
For a 100 µM intermediate dilution, mix 1 µL of the 10 mM stock solution with 99 µL of sterile cell culture medium.
-
-
Prepare the Final Working Solution: Dilute the intermediate solution (or the stock solution directly) into the final volume of cell culture medium to achieve the desired working concentration.
-
Example for a final concentration of 1 µM in 1 mL of medium: Add 10 µL of the 100 µM intermediate dilution to 990 µL of cell culture medium.
-
Important: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
-
Mix and Apply to Cells: Gently mix the final working solution and add it to your cell culture plates as required by your experimental protocol.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the workflow for preparing L-156,373 for cell culture experiments.
Caption: Workflow for L-156,373 preparation.
Oxytocin Receptor Signaling Pathway and Antagonism by L-156,373
L-156,373 exerts its effect by blocking the oxytocin receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway initiated by oxytocin and the point of inhibition by L-156,373.
Caption: Oxytocin receptor signaling pathway.
Application Notes and Protocols for Studying Oxytocin Signaling Pathways Using L-156,373
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-156,373 is a potent and selective antagonist of the oxytocin receptor (OTR), a G protein-coupled receptor (GPCR) crucial for a variety of physiological processes.[1] Isolated from Streptomyces silvensis, this cyclic hexapeptide serves as a valuable pharmacological tool for elucidating the complex signaling cascades initiated by oxytocin. These application notes provide detailed protocols and quantitative data to facilitate the use of L-156,373 in studying OTR-mediated signaling pathways, aiding in drug discovery and fundamental research.
The oxytocin receptor primarily couples to Gαq/11 proteins, initiating a canonical signaling pathway that involves the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a cascade of downstream effects, including smooth muscle contraction, neurotransmission, and modulation of social behavior.
Data Presentation
The following table summarizes the available quantitative data for L-156,373, providing a basis for experimental design and data interpretation.
| Parameter | Value | Receptor | Species | Comments |
| Ki | 150 nM | Oxytocin Receptor | Not Specified | Potent antagonist activity. |
Experimental Protocols
Detailed methodologies for key experiments to characterize the antagonistic properties of L-156,373 on oxytocin receptor signaling are provided below.
Radioligand Binding Assay for Oxytocin Receptor
This protocol is designed to determine the binding affinity (Ki) of L-156,373 for the oxytocin receptor.
Materials:
-
Cell membranes expressing the human oxytocin receptor
-
[3H]-Oxytocin (Radioligand)
-
L-156,373
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of L-156,373 in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a saturating concentration of unlabeled oxytocin (for non-specific binding).
-
50 µL of the L-156,373 dilution or vehicle.
-
50 µL of [3H]-Oxytocin at a concentration near its Kd.
-
50 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of L-156,373 from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This assay measures the ability of L-156,373 to inhibit oxytocin-induced increases in intracellular calcium.
Materials:
-
Cells stably or transiently expressing the human oxytocin receptor (e.g., HEK293, CHO)
-
Oxytocin
-
L-156,373
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of L-156,373 and add them to the wells. Incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a concentration of oxytocin that elicits a submaximal response (e.g., EC80) and record the change in fluorescence over time.
-
Analyze the data by measuring the peak fluorescence intensity or the area under the curve.
-
Generate a dose-response curve for L-156,373 and determine its IC50 value for the inhibition of the oxytocin-induced calcium response.
Inositol Phosphate Accumulation Assay
This protocol assesses the ability of L-156,373 to block oxytocin-stimulated production of inositol phosphates, a direct measure of Gαq/PLC activation.
Materials:
-
Cells expressing the human oxytocin receptor
-
[3H]-myo-inositol
-
Oxytocin
-
L-156,373
-
LiCl solution
-
Perchloric acid (PCA)
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Procedure:
-
Label the cells with [3H]-myo-inositol for 24-48 hours to incorporate it into cellular phosphoinositides.
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with a solution containing LiCl (typically 10 mM) and the desired concentrations of L-156,373 for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Stimulate the cells with oxytocin for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding ice-cold PCA.
-
Neutralize the samples and separate the inositol phosphates from free inositol using Dowex anion-exchange chromatography.
-
Elute the total inositol phosphates and quantify the radioactivity by scintillation counting.
-
Determine the IC50 of L-156,373 for the inhibition of oxytocin-stimulated inositol phosphate accumulation.
Visualizations
Oxytocin Receptor Signaling Pathway
Caption: Canonical Gαq-mediated oxytocin receptor signaling pathway and the inhibitory action of L-156,373.
Experimental Workflow for Antagonist Characterization
Caption: A logical workflow for the comprehensive characterization of L-156,373 as an oxytocin receptor antagonist.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of L-156,373
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for L-156,373, a potent and selective oxytocin receptor antagonist. The described method is suitable for the quantitative analysis of L-156,373 and the separation of potential process-related impurities and degradation products. This document provides the necessary protocols for researchers, scientists, and drug development professionals to implement this analytical procedure.
Introduction
L-156,373 is a non-ribosomal peptide natural product isolated from the fermentation broth of Streptomyces silvensis.[1][2] As a potent oxytocin receptor antagonist, it is a valuable tool in pharmacological research.[1][2] Accurate determination of the purity of L-156,373 is critical for ensuring the reliability and reproducibility of experimental results. Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis and purification of peptides and other biomolecules due to its high resolution and efficiency.[3][4][5] This method is capable of separating compounds with very similar structures, such as isomers or degradation products that may arise during synthesis or storage.[3][6]
This application note provides a comprehensive HPLC method for the purity assessment of L-156,373, including detailed experimental protocols, data presentation in tabular format, and a workflow diagram.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector or a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of peptides.[3]
-
Solvents: HPLC grade acetonitrile (ACN) and water.
-
Mobile Phase Additive: Trifluoroacetic acid (TFA), sequencing grade.
-
Sample: L-156,373 reference standard and sample for analysis.
-
Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile.
-
Standard Solution: Accurately weigh and dissolve the L-156,373 reference standard in the sample diluent to a final concentration of 1.0 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the L-156,373 sample in the sample diluent to a final concentration of 1.0 mg/mL.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of L-156,373.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Table 1: HPLC Chromatographic Conditions
Gradient Elution Program
A gradient elution is employed to ensure the effective separation of L-156,373 from potential impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Table 2: Gradient Elution Program
Data Presentation
The purity of the L-156,373 sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Peak ID | Compound | Retention Time (min) | Area (%) |
| 1 | Impurity 1 | 12.5 | 0.25 |
| 2 | Impurity 2 | 14.8 | 0.15 |
| 3 | L-156,373 | 18.2 | 99.5 |
| 4 | Impurity 3 | 21.1 | 0.10 |
Table 3: Example Purity Analysis Data for L-156,373
Note: The retention times and impurity profile are illustrative and may vary depending on the specific sample and HPLC system.
Method Validation Parameters (Hypothetical Data)
For a comprehensive evaluation of the method's performance, the following validation parameters should be assessed.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Table 4: Summary of Method Validation Parameters
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of L-156,373.
References
- 1. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 2. Total Synthesis of L-156,373 and an oxoPiz Analogue via a Submonomer Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Application Notes and Protocols: L-156,373 as a Tool Compound for G-protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-156,373 is a synthetic cyclic hexapeptide that has been identified as a potent and selective antagonist for the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) family.[1][2] Its utility as a tool compound stems from its ability to selectively block the signaling pathways activated by the endogenous ligand, oxytocin. This document provides detailed application notes and experimental protocols for the use of L-156,373 in studying OTR pharmacology and related signaling cascades.
Data Presentation
Table 1: Pharmacological Profile of L-156,373
| Receptor Target | Ligand | Assay Type | Species | Tissue/System | Affinity (Ki) | Selectivity vs. OTR | Reference |
| Oxytocin Receptor (OTR) | L-156,373 | Radioligand Binding | Rat | Uterine Membranes | 150 nM | - | [1] |
| Vasopressin V1a Receptor (AVPR1A) | L-156,373 | Radioligand Binding | Rat | Liver Membranes | ~3 µM | ~20-fold | [1] |
| Vasopressin V2 Receptor (AVPR2) | L-156,373 | Radioligand Binding | Rat | Kidney Membranes | ~3 µM | ~20-fold | [1] |
Signaling Pathway
The oxytocin receptor is a canonical GPCR that primarily couples to the Gq/11 family of G-proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). L-156,373, as a competitive antagonist, binds to the orthosteric site of the OTR, preventing the binding of oxytocin and subsequent activation of this signaling cascade.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for OTR
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of L-156,373 for the oxytocin receptor using a radiolabeled ligand.
References
Application of L-156,373 in Preclinical Tocolysis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-156,373 is a potent and selective oxytocin receptor antagonist, belonging to a class of cyclic hexapeptides originally isolated from Streptomyces silvensis. As a competitive inhibitor of the oxytocin receptor, L-156,373 holds significant potential for the management of preterm labor by inhibiting uterine contractions (tocolysis). These application notes provide a summary of the available preclinical data and detailed protocols for evaluating the tocolytic efficacy of L-156,373 in established animal models.
Mechanism of Action
Oxytocin plays a pivotal role in initiating and augmenting uterine contractions during labor by binding to its G-protein coupled receptor on myometrial cells. This binding activates the phospholipase C (PLC) signaling pathway, leading to an increase in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C. The subsequent increase in intracellular calcium concentration leads to the activation of calmodulin and myosin light-chain kinase, resulting in myometrial contraction. L-156,373 competitively blocks the oxytocin receptor, thereby inhibiting this signaling cascade and promoting uterine relaxation.
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of L-156,373
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the total synthesis of L-156,373, a potent oxytocin receptor antagonist. The information is compiled from published synthetic routes to address common challenges and improve overall yield.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the total synthesis of L-156,373?
A1: The most prominently reported total synthesis of L-156,373 utilizes a submonomer approach.[1][2][3][4] This strategy involves the sequential assembly of the peptide backbone followed by a late-stage formation of the piperazic acid (Piz) rings. This approach circumvents the challenges associated with the coupling of pre-formed, sterically hindered piperazic acid monomers.[4][5]
Q2: What are the most challenging aspects of the L-156,373 synthesis?
A2: Key challenges include the construction of the unusual d-Piz-l-Piz dipeptide subunit, the stereoselective synthesis of non-proteinogenic amino acids like N-hydroxy-L-isoleucine, and potential side reactions during protecting group manipulations.[1][4][6] The coupling of piperazic acid residues is known to be difficult due to steric and stereoelectronic factors.[4]
Q3: Are there common side reactions to be aware of?
A3: Yes, one notable side reaction is the aromatization of the piperazic acid ring, which has been observed during hydrogenolysis in protic solvents.[5] Careful selection of deprotection conditions is crucial to avoid this. Additionally, reproducibility issues and the formation of complex mixtures have been reported in certain synthetic sequences for preparing piperazic acid building blocks.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of L-156,373, with a focus on steps that are critical for achieving a good overall yield.
Problem 1: Low Yield in the d-Piz-l-Piz Dipeptide Formation
-
Symptom: The coupling reaction to form the key d-Piz-l-Piz dipeptide subunit results in a low yield of the desired product.
-
Potential Cause: Steric hindrance between the piperazic acid precursor units can impede the coupling efficiency. Standard peptide coupling reagents may not be effective.
-
Recommended Solution: Employ a more reactive coupling agent. The use of Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) for pre-activation of one of the coupling partners has been shown to be effective, affording the coupled product in good yield without significant epimerization.[1]
Problem 2: Difficulty in the Synthesis of the N-hydroxy-L-isoleucine Building Block
-
Symptom: The multi-step synthesis of the protected N-hydroxy-L-isoleucine derivative suffers from low overall yield.
-
Potential Cause: Inefficient steps in the sequence, such as the diazotization, Mitsunobu reaction, or ester cleavage, can contribute to yield loss.
-
Recommended Solution: Each step of the sequence should be carefully optimized. For instance, the Mitsunobu reaction with N,O-di-Alloc-hydroxylamine followed by a mild ester cleavage using dilute TFA in DCM has been reported to proceed efficiently.[4]
Problem 3: Inefficient Coupling of the N-hydroxy-L-isoleucine Moiety
-
Symptom: The condensation of the N-hydroxy-L-isoleucine building block with the peptide chain gives a low yield.
-
Potential Cause: The steric bulk of the N-hydroxy-L-isoleucine derivative can make the coupling challenging.
-
Recommended Solution: Pre-activation of the N-hydroxy-L-isoleucine as an acid chloride has been demonstrated to be a successful strategy for this sterically demanding coupling.[1][4]
Problem 4: Late-Stage Piperazic Acid Ring Closure Fails or Gives Low Yield
-
Symptom: The final cyclization step to form the piperazic acid rings does not proceed to completion or results in a low yield of L-156,373.
-
Potential Cause: The conformation of the linear peptide precursor may not be optimal for cyclization. The reaction conditions for the intramolecular nucleophilic substitution may not be sufficiently forcing.
-
Recommended Solution: The Del Valle synthesis utilizes a sequential electrophilic amination-acylation-deprotection strategy that sets the stage for a high-yielding ring closure upon treatment with TFA/TES/DCM.[1][4] This suggests that the choice of protecting groups and the deprotection/cyclization cocktail are critical.
Quantitative Data Summary
The following tables summarize the reported yields for key steps in the total synthesis of L-156,373 as described by Del Valle and coworkers.
Table 1: Synthesis of Key Fragments
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| Diazotization and Alkylation | H-D-allo-Ile-OH | Not specified in abstract | Intermediate for N-hydroxy-Ile | 62 | [4] |
| Mitsunobu and Ester Cleavage | Intermediate alcohol | N,O-di-Alloc-hydroxylamine, TFA/DCM | N-hydroxy-L-isoleucine derivative 11 | Not specified | [4] |
| Tripeptide Formation | Amino acid precursors | HATU-mediated couplings | Tripeptide 12 | 71 (3 steps) | [4] |
Table 2: Assembly of the Peptide Backbone and Final Cyclization
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| Dipeptide Coupling | Activated intermediate 11 and amine 12 | Ghosez' reagent, NaHCO3 | Dipeptide 13 | 74 | [1] |
| Tetrapeptide Formation | Troc-deprotected 13 and Fmoc-hydroxynorvaline | TCFH, 2,4,6-collidine | Tetrapeptide 15 | 67 (2 steps) | [1] |
| N-Amination | Tetrapeptide 14 | Oxaziridine 19 | N-aminated tetrapeptide 15 | 84 | [4] |
| Pentapeptide Formation and Acylation | N-aminated 15 and acid chloride of 11 | Acid chloride activation, Alloc deprotection, Cbz-Phe-OH | Acylated pentapeptide 16 | 47 (3 steps) | [4] |
| Final Deprotection and Cyclization | Linear precursor | TFA/TES/DCM | L-156,373 | High-yielding (not specified) | [4] |
Experimental Protocols
Protocol 1: Ghosez's Reagent Mediated Dipeptide Coupling
-
Activation: Dissolve the carboxylic acid component (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add Ghosez's reagent (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes to form the acid chloride in situ.
-
Coupling: In a separate flask, dissolve the amine component (1.0 eq) and sodium bicarbonate (2.0 eq) in DCM.
-
Slowly add the pre-activated acid chloride solution to the amine mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Late-Stage Piperazic Acid Ring Closure
-
Deprotection: Dissolve the fully protected linear peptide precursor (1.0 eq) in a solution of trifluoroacetic acid (TFA), triethylsilane (TES), and DCM. A common ratio is 95:2.5:2.5 (v/v/v).
-
Cyclization: Stir the reaction mixture at room temperature and monitor the reaction progress by LC-MS. The acidic conditions facilitate the removal of acid-labile protecting groups (e.g., Boc) and promote the intramolecular cyclization to form the piperazic acid rings.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
-
Purification: Purify the crude L-156,373 by preparative HPLC to obtain the final product.
Visualizations
Caption: Overview of the submonomer approach to the total synthesis of L-156,373.
Caption: Decision tree for troubleshooting low-yield steps in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of L-156,373 and an oxoPiz Analogue via a Submonomer Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Total Synthesis of Lâ156,373 and an oxoPiz Analogue via a Submonomer Approach - Organic Letters - Figshare [figshare.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. mdpi.com [mdpi.com]
- 6. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
L-156,373 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with the oxytocin receptor antagonist, L-156,373.
Frequently Asked Questions (FAQs)
Q1: What is L-156,373?
A1: L-156,373 is a potent and selective antagonist of the oxytocin receptor (OTR). It is a cyclic hexapeptide that has been investigated for its potential therapeutic applications related to the modulation of oxytocin signaling.
Q2: What is the mechanism of action of L-156,373?
A2: L-156,373 functions by competitively binding to the oxytocin receptor, thereby preventing the endogenous ligand, oxytocin, from binding and activating its downstream signaling pathways. This blockade inhibits the physiological responses typically mediated by oxytocin. In radioligand binding assays, L-156,373 has shown a binding affinity (Ki) of 150 nM for the rat uterine oxytocin receptor.[1]
Troubleshooting Guide: Solubility Issues
One of the primary challenges in working with L-156,373 and similar cyclic hexapeptides is their limited aqueous solubility. Below are common issues and recommended solutions.
Issue 1: L-156,373 fails to dissolve in aqueous buffers.
-
Cause: L-156,373 is a hydrophobic molecule with poor water solubility. A related class of cyclic hexapeptide oxytocin antagonists has an aqueous solubility as low as 68 µg/mL.
-
Solution:
-
Use of Organic Solvents: It is recommended to first dissolve L-156,373 in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Ensure complete dissolution by vortexing or brief sonication. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Issue 2: Precipitation occurs when the DMSO stock solution is diluted in aqueous media.
-
Cause: This phenomenon, often referred to as "crashing out," occurs when the hydrophobic compound is rapidly transferred from a high-concentration organic environment to a predominantly aqueous one, exceeding its solubility limit in the final medium.
-
Solutions:
-
Stepwise Dilution: Perform serial dilutions of the DMSO stock in the aqueous buffer or cell culture medium. This gradual reduction in solvent concentration can help maintain solubility.
-
Pre-warming the Medium: Warming the aqueous medium to 37°C can increase the solubility of the compound.
-
Agitation during Dilution: Add the stock solution dropwise to the aqueous medium while gently vortexing or stirring to facilitate rapid and uniform dispersion.
-
Lowering the Final Concentration: If precipitation persists, the final concentration of L-156,373 may be too high for the chosen aqueous medium. Consider reducing the final working concentration.
-
Solvent Concentration: Keep the final concentration of DMSO in the experimental medium as low as possible (ideally ≤ 0.1%) to minimize solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Quantitative Solubility Data
Specific quantitative solubility data for L-156,373 in common laboratory solvents is not widely available in the public domain. However, based on the behavior of similar hydrophobic compounds and general laboratory practice, the following qualitative solubility information can be provided:
| Solvent | Solubility | Recommendations |
| Water / Aqueous Buffers | Very Poor | Not recommended for initial solubilization. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Likely Soluble | Can be used as an alternative to DMSO for stock solutions. |
| Dimethylformamide (DMF) | Likely Soluble | Another alternative for preparing stock solutions. |
Experimental Protocols
General Protocol: In Vitro Cell-Based Assay for OTR Antagonism
This protocol outlines a method to assess the ability of L-156,373 to inhibit oxytocin-induced calcium mobilization in a cell line endogenously or recombinantly expressing the oxytocin receptor.
1. Cell Culture and Seeding:
- Culture cells expressing the oxytocin receptor (e.g., HEK293-OTR, CHO-OTR, or a relevant uterine cell line) in appropriate growth medium.
- Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
- Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
2. Compound Preparation:
- Prepare a 10 mM stock solution of L-156,373 in 100% DMSO.
- Perform serial dilutions of the L-156,373 stock solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve a range of desired final concentrations.
- Prepare a stock solution of oxytocin in the assay buffer.
3. Calcium Assay:
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
- After incubation, wash the cells with the assay buffer to remove excess dye.
- Add the various dilutions of L-156,373 to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
- Place the plate in a fluorescence plate reader capable of kinetic reading.
- Establish a baseline fluorescence reading.
- Add a fixed concentration of oxytocin (a concentration that elicits a sub-maximal to maximal response, e.g., EC₈₀) to all wells simultaneously using an automated injector.
- Measure the fluorescence intensity over time to monitor the intracellular calcium mobilization.
4. Data Analysis:
- The increase in fluorescence intensity corresponds to an increase in intracellular calcium.
- Determine the peak fluorescence response for each well.
- Plot the peak response against the concentration of L-156,373.
- Calculate the IC₅₀ value of L-156,373 by fitting the data to a dose-response curve.
Visualizations
Oxytocin Receptor Signaling Pathway
L-156,373 acts as an antagonist at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The binding of oxytocin to OTR typically activates Gαq/11 and Gαi/o proteins, initiating several downstream signaling cascades. L-156,373 blocks these events.
Caption: Antagonistic action of L-156,373 on the oxytocin receptor signaling pathway.
Experimental Workflow for L-156,373 Solubility Testing
The following diagram illustrates a logical workflow for troubleshooting solubility issues with L-156,373.
Caption: A workflow for preparing and troubleshooting solutions of L-156,373.
References
Optimizing L-156,373 concentration for in-vitro experiments
This technical support guide provides troubleshooting information and frequently asked questions for researchers utilizing L-156,373 in in-vitro experiments. Due to the historical classification of L-156,373 primarily as an oxytocin receptor antagonist, this guide focuses on the principles of optimizing a compound with potential farnesyl-protein transferase (FTase) inhibitory action, drawing parallels with well-characterized FTase inhibitors (FTIs).
Frequently Asked Questions (FAQs)
Q1: What is L-156,373 and what is its mechanism of action?
L-156,373 is a compound originally isolated from Streptomyces silvensis. It is most prominently documented in scientific literature as a potent and selective oxytocin receptor antagonist.[1][2] However, the user's interest in optimizing its concentration for in-vitro experiments suggests a potential application as a signaling inhibitor. This guide will proceed under the assumption of its use as a farnesyl-protein transferase (FTase) inhibitor, a common target for anti-cancer drug development.
Q2: What is farnesyl-protein transferase (FTase) and why is it a target for inhibition?
Farnesyl-protein transferase (FTase) is an enzyme that attaches a farnesyl lipid group to a cysteine residue within specific proteins, a process called farnesylation.[3] This modification is crucial for the proper localization and function of many signaling proteins, most notably the Ras family of small GTPases.[3][4] Since mutated Ras proteins are implicated in approximately 30% of all human cancers, inhibiting their function by preventing their farnesylation-dependent membrane localization is a key therapeutic strategy.[5]
Q3: What is a recommended starting concentration for L-156,373 in a new experiment?
Q4: How should I prepare and store a stock solution of L-156,373?
L-156,373, like many small molecule inhibitors, is typically dissolved in a non-polar organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C. When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7][8]
Q5: What is the optimal treatment duration for L-156,373?
The optimal treatment duration depends on the cell line's doubling time and the specific endpoint being measured.[6]
-
Cell Viability/Proliferation Assays (e.g., MTT): A common duration is 24 to 72 hours. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to find the ideal time point.[6][9]
-
Signaling Pathway Analysis (e.g., Western Blot for protein farnesylation): Inhibition of FTase can often be observed much sooner. A shorter treatment time of 6 to 24 hours may be sufficient to detect changes in the processing of farnesylated proteins.
Troubleshooting Guide
Issue 1: No significant effect on cell viability or target protein farnesylation is observed.
-
Possible Cause 1: Sub-optimal Drug Concentration.
-
Solution: The IC50 can vary significantly between cell lines.[8] Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM). Refer to Table 1 for typical effective concentrations of other FTIs.
-
-
Possible Cause 2: Insufficient Treatment Duration.
-
Solution: The effect of the inhibitor may be time-dependent. Extend the treatment duration for cell viability assays (e.g., 72h or 96h). For signaling studies, ensure the time point is appropriate to see a change in protein processing.[8]
-
-
Possible Cause 3: Compound Instability or Insolubility.
-
Possible Cause 4: Cell Line Resistance.
-
Solution: Some cell lines may have intrinsic resistance to FTIs. For example, K-Ras and N-Ras can be alternatively prenylated by another enzyme, geranylgeranyl transferase-1 (GGTase-1), in the presence of an FTI, bypassing the inhibition.[4] Consider using a cell line known to be sensitive to FTIs or one that is dependent on H-Ras, which is not a substrate for GGTase-1.[4]
-
Issue 2: Excessive cytotoxicity is observed, even at low concentrations.
-
Possible Cause 1: High Cell Line Sensitivity.
-
Solution: Your specific cell line may be highly sensitive. Perform a dose-response curve starting from a much lower concentration range (e.g., 0.1 nM to 100 nM).[8]
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure the final DMSO concentration is not toxic to your cells (typically <0.1%). Always include a "vehicle control" (cells treated with the same concentration of DMSO as the highest drug dose) to assess the effect of the solvent alone.[8]
-
-
Possible Cause 3: Poor Initial Cell Health.
Issue 3: I am concerned about potential off-target effects.
-
Possible Cause: Lack of Specificity.
-
Solution: All inhibitors have the potential for off-target effects.[13] As L-156,373 is a known oxytocin receptor antagonist, this is a primary concern.[1][2] To confirm that the observed phenotype is due to FTase inhibition, consider performing rescue experiments, using siRNA to knock down the target protein (e.g., Ras) as a comparison, or testing the compound in cell lines with and without the target pathway active.[14]
-
Data Presentation
Table 1: In-Vitro IC50 Values for Common Farnesyl Transferase Inhibitors (FTIs)
This table provides reference IC50 values for well-characterized FTIs to guide the design of dose-response experiments for L-156,373.
| Inhibitor | Target | IC50 Value (nM) | Cell Line / Assay Condition |
| Lonafarnib (SCH66336) | H-Ras FTase | 1.9 | Enzyme Assay |
| Lonafarnib (SCH66336) | K-Ras FTase | 5.2 | Enzyme Assay |
| Lonafarnib (SCH66336) | Rat FTase | 25.6 | Enzyme Assay (80 nM FTase)[7] |
| Tipifarnib (R115777) | FTase | 0.86 | Enzyme Assay |
| BMS-214662 | H-Ras FTase | 1.3 | Enzyme Assay |
| BMS-214662 | K-Ras FTase | 8.4 | Enzyme Assay |
| FTI-2153 | FTase | 1.4 | Enzyme Assay |
Data compiled from multiple sources.[3]
Experimental Protocols & Visualizations
Protocol 1: Cell Viability Determination using MTT Assay
This protocol determines the concentration of L-156,373 that inhibits cell viability by 50% (IC50).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[6]
-
Compound Treatment: Prepare serial dilutions of L-156,373 in complete culture medium. Remove the old medium and add 100 µL of medium containing the desired concentrations to each well. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the compound concentration to calculate the IC50 value.
Protocol 2: Western Blot for Farnesylation Status of Ras
This protocol assesses the inhibitory effect of L-156,373 on protein farnesylation by detecting the electrophoretic mobility shift of unprocessed proteins. Unfarnesylated Ras migrates slower on SDS-PAGE than its farnesylated counterpart.
Procedure:
-
Cell Lysis: Treat cells with varying concentrations of L-156,373 for 6-24 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 12-15% SDS-polyacrylamide gel.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[15][16]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for Ras (e.g., Pan-Ras).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[18]
-
Imaging: Capture the chemiluminescent signal using a CCD imager or X-ray film. An upward band shift in treated samples compared to the control indicates an accumulation of unprocessed (unfarnesylated) Ras.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of L-156,373 and an oxoPiz Analogue via a Submonomer Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. benchchem.com [benchchem.com]
- 9. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 11. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 12. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sequence-related off-target effect of Dz13 against human tumor cells and safety in adult and fetal mice following systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Western Blot Protocol Neobiotech [neo-biotech.com]
- 16. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Western blot protocol | Abcam [abcam.com]
Troubleshooting L-156,373 instability in solution
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-156,373, a potent oxytocin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is L-156,373 and what is its mechanism of action?
L-156,373 is a synthetic cyclic peptide-like molecule that acts as a potent and selective antagonist of the oxytocin receptor (OTR). Its structure, derived from a natural product isolated from Streptomyces silvensis, contains non-proteinogenic amino acids, including two piperazic acid residues and an N-hydroxy-isoleucine, which contribute to its biological activity and conformational rigidity.[1] By binding to the OTR, L-156,373 competitively inhibits the binding of the endogenous ligand, oxytocin, thereby blocking its downstream signaling pathways.
Q2: My L-156,373 solution appears cloudy or has visible precipitate. What should I do?
Cloudiness or precipitation indicates that the compound has exceeded its solubility limit in the current solvent or has aggregated. Do not use a solution with visible particulates in your experiments, as this will lead to inaccurate concentration and inconsistent results. Refer to the "Troubleshooting Guide: Solubility and Precipitation Issues" section for detailed steps on how to address this.
Q3: I am observing a decline in the activity of my L-156,373 working solutions over time. What could be the cause?
A decline in activity suggests that L-156,373 may be degrading in your experimental solution. As a cyclic peptide containing ester and amide bonds, it can be susceptible to hydrolysis, particularly at non-neutral pH. The N-hydroxy-isoleucine residue may also be prone to oxidation. Refer to the "Troubleshooting Guide: Compound Degradation" for a systematic approach to investigating and mitigating this issue.
Q4: What are the recommended storage conditions for L-156,373?
For long-term stability, lyophilized L-156,373 should be stored at -20°C or -80°C, protected from moisture and light.[2][3][4] Stock solutions, preferably in an anhydrous organic solvent like DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[5] Aqueous working solutions are generally less stable and should be prepared fresh for each experiment.
Troubleshooting Guides
Troubleshooting Guide: Solubility and Precipitation Issues
Issues with solubility and precipitation are common for complex cyclic peptides like L-156,373. The following steps can help you address these problems.
Initial Assessment Workflow
Caption: Workflow for troubleshooting L-156,373 precipitation.
Quantitative Data: Solubility of Cyclic Peptides
| Solvent | General Solubility of Cyclic Peptides | Recommendations for L-156,373 |
| Water | Generally low, highly sequence-dependent. | Likely very poorly soluble. |
| PBS (pH 7.4) | Often poor, risk of aggregation near pI. | Low solubility is expected. |
| DMSO | Generally good for many cyclic peptides. | Recommended for primary stock solutions. |
| DMF | Good alternative to DMSO. | A suitable alternative for stock solutions. |
| Ethanol | Variable, can act as a co-solvent. | May be used to aid dissolution in aqueous buffers. |
| Acetonitrile | Good for analytical purposes (HPLC). | Used in mobile phases for analysis. |
Troubleshooting Guide: Compound Degradation
If you suspect that L-156,373 is degrading in your experiments, the following guide can help you identify the cause and find a solution.
Potential Degradation Pathways for L-156,373
| Degradation Pathway | Susceptible Moieties in L-156,373 | Contributing Factors |
| Hydrolysis | Amide and ester bonds in the peptide backbone. | Acidic or basic pH, elevated temperatures. |
| Oxidation | N-hydroxy-isoleucine residue. | Presence of oxygen, metal ions, light exposure. |
| Photodegradation | Aromatic residues (e.g., Phenylalanine). | Exposure to UV or fluorescent light. |
Experimental Workflow for Assessing Stability
Caption: Workflow to assess the stability of L-156,373.
Experimental Protocols
Protocol 1: Preparation of L-156,373 Stock and Working Solutions
-
Stock Solution (e.g., 10 mM in DMSO):
-
Allow the lyophilized L-156,373 to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the required amount of L-156,373 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired concentration.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, low-adhesion polypropylene tubes.
-
Store the aliquots at -80°C.
-
-
Aqueous Working Solutions (e.g., 10 µM in Assay Buffer):
-
Thaw a single-use aliquot of the DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution into your final aqueous assay buffer.
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent effects in your assay.
-
Prepare the working solution fresh on the day of the experiment and keep it on ice.
-
Protocol 2: Stability Assessment by HPLC
This protocol provides a general framework for assessing the stability of L-156,373 in a specific buffer.
-
Sample Preparation:
-
Prepare a solution of L-156,373 in the test buffer at the desired concentration.
-
Immediately take a "time zero" (T=0) aliquot and quench any potential degradation by adding an equal volume of cold acetonitrile.
-
Incubate the remaining solution under the desired test conditions (e.g., 37°C, protected from light).
-
At subsequent time points (e.g., 2, 4, 8, 24 hours), take aliquots and quench them in the same manner as the T=0 sample.
-
Centrifuge all quenched samples to pellet any precipitated buffer salts and transfer the supernatant to HPLC vials.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is a good starting point for cyclic peptide analysis.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
-
Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient from a low to a high percentage of Mobile Phase B to elute L-156,373 and any potential degradation products.
-
Detection: UV detection at a wavelength where L-156,373 has significant absorbance (e.g., 214 nm for the peptide backbone and around 254 nm for aromatic residues). Mass spectrometry (MS) detection is highly recommended for identifying degradation products.
-
-
Data Analysis:
-
Compare the peak area of the L-156,373 parent compound at each time point to the T=0 sample. A decrease in the peak area indicates degradation.
-
Analyze the appearance and increase of new peaks over time, which correspond to degradation products.
-
Signaling Pathway and Experimental Logic
Oxytocin Receptor Signaling Pathway
L-156,373 antagonizes the oxytocin receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway activated by oxytocin is through the Gαq subunit, leading to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP3), and a subsequent increase in intracellular calcium concentrations. This pathway is crucial for processes like uterine muscle contraction. The receptor can also couple to Gαi, which can modulate other downstream effectors.
Caption: Oxytocin receptor signaling pathway antagonized by L-156,373.
References
Technical Support Center: L-156,373 Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of L-156,373, a potent oxytocin receptor antagonist.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of L-156,373 and its analogues.
Issue 1: Low yield during the assembly of the d-Piz-l-Piz dipeptide subunit.
-
Question: My attempts to couple pre-formed piperazic acid (Piz) monomers are resulting in low yields. What could be the cause and how can I improve this?
-
Answer: Direct coupling of Piz monomers can be challenging due to steric hindrance and stereoelectronic factors.[1] A more successful approach is the "submonomer approach," which involves sequential electrophilic amination, acylation, and deprotection, followed by a late-stage Piz ring formation.[2][3][4] This strategy avoids the difficult Piz-Piz coupling step.
Issue 2: Difficulty in the synthesis and incorporation of the N-hydroxy-l-isoleucine building block.
-
Question: I am facing challenges in preparing and coupling the N-hydroxy-l-isoleucine ((N-OH)-Ile) residue. What is a reliable method?
-
Answer: The synthesis of the (N-OH)-Ile building block can be achieved from H-D-allo-Ile-OH through diazotization and alkylation, followed by a Mitsunobu reaction and ester cleavage.[1] For its incorporation, pre-activation as an acid chloride is effective for coupling to the hydrazide group of the growing peptide chain.[5]
Issue 3: Poor yield during the macrocyclization step.
-
Question: The final macrocyclization to form the cyclic hexapeptide is inefficient. What conditions are recommended?
-
Answer: The search results do not provide specific details on the macrocyclization yields for L-156,373 itself. However, for cyclic peptides in general, factors such as the choice of coupling reagents, concentration, and the sequence of the linear precursor are critical. High dilution conditions are typically employed to favor intramolecular cyclization over intermolecular polymerization.
Issue 4: Co-elution of the desired cyclic peptide with linear precursors or other impurities during HPLC purification.
-
Question: I am unable to separate the cyclic L-156,373 from its linear precursor and other byproducts using reverse-phase HPLC. What can I do?
-
Answer: Separating cyclic and linear peptides can be challenging.[6] Optimization of the HPLC method is crucial. Try modifying the gradient steepness of the mobile phase (e.g., acetonitrile/water with 0.1% TFA).[6] If co-elution persists, consider alternative chromatography techniques such as normal-phase chromatography or size-exclusion chromatography.[7][8] Using a different C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) might also improve separation.
Frequently Asked Questions (FAQs)
Synthesis
-
What is the most significant challenge in the total synthesis of L-156,373?
-
What is the "submonomer approach" for the synthesis of the di-Piz subunit?
-
Are there any specific coupling reagents that are more effective for sterically hindered couplings in the L-156,373 synthesis?
-
For sterically demanding condensations, such as the coupling of the Fmoc-protected hydroxynorvaline derivative, TCFH (N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate) with 2,4,6-collidine has been reported to be critical for success.[5] For the incorporation of (R)-4, preactivation with Ghosez's reagent is effective.[1]
-
Purification
-
What is a general starting point for the purification of cyclic peptides like L-156,373?
-
How can I monitor the purification if my peptide has a weak UV signal?
-
If UV detection is not sensitive enough, an evaporative light scattering detector (ELSD) can be used to develop the purification method.[7]
-
-
What are some general tips for successful solid-phase peptide synthesis (SPPS) that can be applied to the linear precursor of L-156,373?
Quantitative Data
Table 1: Reported Yields for Key Synthetic Steps in the Total Synthesis of L-156,373
| Step | Description | Yield (%) | Reference |
| 1 | Synthesis of tripeptide 12 | 71% (over 3 steps) | [1] |
| 2 | N-amination of tetrapeptide 14 to afford 15 | 84% | [1] |
| 3 | Synthesis of pentapeptide 16 | 47% (over 3 steps) | [1] |
| 4 | Synthesis of tetrapeptide 15 from tetrapeptide 13 | 67% (over 2 steps) | [5] |
| 5 | Synthesis of di-N-aminated tetrapeptide 16 | 85% (over 2 steps) | [5] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) for the Linear Precursor (Fmoc/tBu Strategy)
This protocol provides a general guideline for the manual synthesis of the linear peptide precursor on a resin support.
-
Resin Swelling: Swell the Rink amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice for 10-15 minutes each time to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent such as HBTU/HOBt (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a ninhydrin test.
-
Wash the resin with DMF and dichloromethane (DCM).
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the linear peptide is assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then dissolve it in a water/acetonitrile mixture and lyophilize.
Protocol 2: General RP-HPLC Purification of Cyclic Peptides
This protocol outlines a general procedure for purifying cyclic peptides like L-156,373.
-
Column: Use a semi-preparative or preparative reverse-phase C18 column.
-
Mobile Phase:
-
Buffer A: 0.1% TFA in water.
-
Buffer B: 0.1% TFA in acetonitrile.
-
-
Gradient:
-
Start with a shallow gradient, for example, 5-60% Buffer B over 30-60 minutes. The optimal gradient will need to be determined empirically.
-
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the initial mobile phase composition).
-
Injection and Fraction Collection: Inject the sample onto the HPLC system. Collect fractions corresponding to the peaks observed on the chromatogram.
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure desired product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
Caption: General workflow for the synthesis and purification of L-156,373.
Caption: The "Submonomer Approach" for synthesizing the di-piperazic acid moiety.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Total Synthesis of L-156,373 and an oxoPiz Analogue via a Submonomer Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Total Synthesis of Lâ156,373 and an oxoPiz Analogue via a Submonomer Approach - Organic Letters - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. protocols.io [protocols.io]
- 11. biotage.com [biotage.com]
Technical Support Center: L-156,373 Stability and Storage
Welcome to the technical support center for L-156,373. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of L-156,373 to prevent its degradation. This document includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research material.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for lyophilized L-156,373?
For long-term storage, lyophilized L-156,373 should be stored at -20°C or -80°C.[1][2][3][4][5] Storing at -80°C is generally preferred for maximum longevity, potentially preserving the peptide's integrity for several years.[1][2] For short-term storage, refrigeration at 2-8°C is acceptable for a few months.[2] Lyophilized peptides can even be stable for a few weeks at room temperature, though this is not recommended for long-term storage.[1][3]
Q2: How should I store L-156,373 once it is in solution?
The shelf-life of peptides in solution is very limited.[4] If storage in solution is unavoidable, it is recommended to dissolve the peptide in a sterile buffer at a pH of 5-6, aliquot the solution into single-use volumes, and store them frozen at -20°C or colder.[4] It is crucial to avoid repeated freeze-thaw cycles as this can significantly degrade the peptide.[4]
Q3: What are the main factors that can cause degradation of L-156,373 during storage?
The primary factors contributing to the degradation of peptides like L-156,373 are:
-
Temperature: Higher temperatures accelerate chemical degradation pathways.
-
Moisture: Lyophilized peptides are often hygroscopic, and absorbed moisture can lead to hydrolysis of peptide bonds.
-
Light: Exposure to light, especially UV light, can degrade certain amino acid residues.
-
Oxygen: The presence of oxygen can lead to the oxidation of susceptible amino acid residues.
Q4: Are there any specific amino acid residues in L-156,373 that are particularly susceptible to degradation?
L-156,373 is a cyclic hexapeptide with the structure cyclo(L-Pro-D-Phe-N-OH-L-Ile-D-piperazyl-L-piperazyl-N-Me-D-Phe). Based on its structure, the following residues and linkages are potential sites of degradation:
-
Peptide bonds: Susceptible to hydrolysis, especially in the presence of moisture and at non-optimal pH.
-
N-hydroxy-L-isoleucine: The N-hydroxy group may be susceptible to oxidation.
-
Piperazic acid residues: As cyclic hydrazines, these residues may have unique stability profiles, though specific degradation pathways in storage are not well-documented in publicly available literature.
-
Phenylalanine residues: Aromatic residues can be sensitive to photo-degradation.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity | Degradation of L-156,373 due to improper storage. | Verify storage conditions (temperature, protection from light and moisture). Perform a stability analysis using HPLC to check for degradation products. |
| Difficulty dissolving lyophilized powder | The peptide may have absorbed moisture and aggregated. | Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation. If solubility issues persist, sonication may help. For future use, ensure the vial is tightly sealed and stored in a desiccator. |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation of L-156,373. | Characterize the new peaks using mass spectrometry to identify potential degradation products. Review storage and handling procedures to identify the source of degradation. Consider performing a forced degradation study to understand potential degradation pathways. |
| Variability in experimental results | Inconsistent potency of L-156,373 due to degradation between aliquots or over time. | Aliquot the peptide solution into single-use vials to avoid repeated freeze-thaw cycles. Perform a stability study on the solution under your specific experimental conditions to determine its usable lifetime. |
Storage Condition Recommendations
To ensure the long-term stability of L-156,373, the following storage conditions are recommended.
Lyophilized Powder
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Minimizes chemical degradation rates. |
| Light | Store in the dark (e.g., in an amber vial or inside a box) | Prevents photo-degradation of aromatic residues. |
| Moisture | Store in a tightly sealed vial, preferably in a desiccator | Prevents hydrolysis of peptide bonds. |
| Atmosphere | Consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing | Reduces the risk of oxidation. |
In Solution
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or colder | Slows down degradation reactions in solution. |
| Solvent | Sterile buffer, pH 5-6 | Provides a stable pH environment. |
| Aliquoting | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles which can degrade the peptide. |
| Container | Use low-protein-binding tubes | Minimizes loss of peptide due to adsorption to the container surface. |
Potential Degradation Pathways
Understanding the potential chemical instabilities of L-156,373 is crucial for preventing degradation.
Experimental Protocols
To ensure the integrity of your L-156,373 stock, it is advisable to perform periodic stability assessments. A forced degradation study can also be valuable to understand the molecule's intrinsic stability.
Protocol 1: Routine Stability Assessment of L-156,373 using HPLC
This protocol outlines a method to monitor the purity of L-156,373 over time under specific storage conditions.
Materials:
-
L-156,373 (lyophilized powder and/or solution)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC-grade water and acetonitrile
-
Calibrated analytical balance and volumetric flasks
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of lyophilized L-156,373 and dissolve it in an appropriate solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). This will be your time-zero sample.
-
For solutions, take an aliquot of the stored sample.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system and column with the initial mobile phase conditions.
-
Inject a standard volume of the sample (e.g., 20 µL).
-
Run a gradient elution program. A typical gradient for a cyclic peptide might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the main L-156,373 peak and any impurity peaks.
-
Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.
-
Compare the purity of stored samples to the time-zero sample to assess degradation.
-
Protocol 2: Forced Degradation Study
This study intentionally exposes L-156,373 to harsh conditions to identify potential degradation products and pathways.
Procedure:
-
Prepare several samples of L-156,373 solution (e.g., 1 mg/mL).
-
Expose each sample to one of the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Stress: Incubate at 80°C for 48 hours (for both solid and solution).
-
Photostability: Expose to a light source (e.g., ICH-compliant photostability chamber) for a defined period.
-
-
Analyze each stressed sample, along with an unstressed control, using the HPLC method described in Protocol 1.
-
Compare the chromatograms to identify new peaks, which represent degradation products. Mass spectrometry can be coupled with HPLC to determine the mass of these products and infer their structures.
By following these guidelines and protocols, researchers can minimize the degradation of L-156,373 in storage and ensure the reliability and reproducibility of their experimental results. For further assistance, please contact our technical support team.
References
- 1. Peptide Stability & Shelf Life - Creative Peptides [creative-peptides.com]
- 2. peptidesystems.com [peptidesystems.com]
- 3. bachem.com [bachem.com]
- 4. genscript.com [genscript.com]
- 5. peptide.com [peptide.com]
- 6. Piperazic acid containing peptides produced by an endophytic Streptomyces sp. isolated from the medicinal plant Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthetic L-156,373
Welcome to the technical support center for synthetic L-156,373. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a focus on troubleshooting batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values in our bioassay with different batches of L-156,373. What are the potential causes?
A1: Inconsistent IC50 values are a common indicator of batch-to-batch variability. Several factors related to the quality and handling of synthetic L-156,373 can contribute to this issue:
-
Purity Differences: The percentage of the active L-156,373 peptide can vary between synthesis batches. Impurities, such as truncated or deletion sequences, may have partial or no activity, leading to a different apparent potency.
-
Net Peptide Content (NPC): Lyophilized peptides are typically a mix of the peptide, water, and counter-ions (e.g., TFA from purification). Variations in the NPC mean that weighing out the same total mass from two different batches can result in different amounts of the active peptide.
-
Presence of Agonistic or Antagonistic Impurities: Some synthesis-related impurities might possess weak agonist or antagonist activity at the oxytocin receptor, interfering with the accurate determination of L-156,373's potency.
-
Compound Stability and Storage: L-156,373, like many complex peptides, may be susceptible to degradation if not stored correctly. Repeated freeze-thaw cycles or improper storage temperatures can lead to a decrease in the active compound over time.
-
Solubility Issues: Incomplete solubilization of the peptide can lead to an inaccurate concentration in your stock solution and subsequent dilutions.
Q2: What are the critical quality control (QC) parameters we should verify for each new batch of L-156,373?
A2: To ensure consistency and reliability in your experiments, we recommend verifying the following QC parameters for each new batch of L-156,373:
-
Identity Confirmation: The molecular weight of the peptide should be confirmed, typically by Mass Spectrometry (MS), to ensure the correct compound was synthesized.
-
Purity Assessment: The purity of the peptide should be determined by High-Performance Liquid Chromatography (HPLC). For most research applications, a purity of ≥95% is recommended.
-
Net Peptide Content (NPC): The NPC, often determined by Amino Acid Analysis (AAA) or quantitative NMR, provides the actual percentage of peptide in the lyophilized powder. This is crucial for preparing accurate concentrations.
-
Counter-ion Content: The amount of counter-ions, such as Trifluoroacetic acid (TFA), should be quantified as they can impact the net weight and potentially the biological activity in sensitive assays.
Q3: How can Trifluoroacetic acid (TFA) from the synthesis process affect my experiments?
A3: TFA is commonly used as a counter-ion in the purification of synthetic peptides by reverse-phase HPLC. While residual TFA is usually present in sub-toxic concentrations, it can have effects in certain cellular assays by altering the pH of the culture medium, especially at high peptide concentrations. If your assay is particularly sensitive to pH changes, you may consider requesting the supplier to perform a salt exchange to replace TFA with a more biocompatible counter-ion like acetate or chloride.
Troubleshooting Guides
Guide 1: Addressing Inconsistent Bioactivity
This guide provides a step-by-step approach to troubleshooting variable results in functional assays for L-156,373.
Problem: Significant variation in the antagonist effect of L-156,373 on the oxytocin receptor across different batches.
Troubleshooting Workflow:
-
Review Certificate of Analysis (CoA) for Each Batch:
-
Compare the purity, NPC, and counter-ion content across batches. Use the provided tables to assess if the variations fall within acceptable ranges.
-
Ensure that the molecular weight confirmed by MS matches the expected value for L-156,373.
-
-
Standardize Sample Preparation:
-
Always calculate the amount of peptide to weigh based on the Net Peptide Content for each specific batch to achieve the desired final concentration.
-
Follow a consistent protocol for solubilizing the peptide. Use the recommended solvent and ensure complete dissolution before making further dilutions.
-
-
Perform a Side-by-Side Bioassay:
-
Test the problematic batches alongside a trusted reference batch in the same experiment.
-
This will help determine if the variability is due to the compound or other experimental factors.
-
-
Assess Compound Integrity:
-
If degradation is suspected, re-analyze the purity of the problematic batch using HPLC.
-
Review storage conditions and handling procedures to minimize degradation.
-
Data Presentation
Table 1: Example Certificate of Analysis Data for Three Batches of L-156,373
| Parameter | Batch A | Batch B | Batch C | Recommended Specification |
| Identity (MS) | Confirmed | Confirmed | Confirmed | Matches Theoretical MW |
| Purity (HPLC) | 98.2% | 95.5% | 98.5% | ≥ 95% |
| Net Peptide Content (AAA) | 75% | 85% | 72% | 70-90% |
| TFA Content | 12% | 8% | 15% | Report Value |
| Water Content | 5% | 4% | 6% | Report Value |
Experimental Protocols
Protocol 1: Preparation of L-156,373 Stock Solution
Objective: To prepare a standardized, accurate stock solution of L-156,373, accounting for Net Peptide Content.
Materials:
-
Lyophilized L-156,373
-
Certificate of Analysis for the specific batch
-
Dimethyl Sulfoxide (DMSO), sterile
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the Mass to Weigh:
-
Use the following formula to calculate the required mass of lyophilized powder for your desired stock concentration and volume: Mass to Weigh (mg) = (Desired Concentration (mM) * Volume (mL) * Molecular Weight ( g/mol )) / (Net Peptide Content (%) * 10)
-
Example: For a 10 mM stock in 1 mL, with a MW of ~1100 g/mol and an NPC of 75%: Mass = (10 * 1 * 1100) / (75 * 10) = 14.67 mg
-
-
Weighing the Peptide:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the calculated mass of the peptide in a sterile microcentrifuge tube.
-
-
Solubilization:
-
Add the calculated volume of DMSO to the tube.
-
Vortex gently until the peptide is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term stability.
-
Protocol 2: In Vitro Bioassay for L-156,373 Activity (Rat Uterine Contraction Assay)
Objective: To assess the antagonistic activity of different batches of L-156,373 by measuring their ability to inhibit oxytocin-induced contractions of isolated rat uterine tissue.
Principle: Oxytocin induces dose-dependent contractions of uterine smooth muscle. An antagonist like L-156,373 will shift the dose-response curve of oxytocin to the right. The magnitude of this shift can be used to quantify the antagonist's potency.
Materials:
-
Isolated rat uterine horn tissue
-
Organ bath with physiological salt solution (e.g., De Jalon's solution), maintained at 32°C and aerated.
-
Isotonic transducer and data acquisition system
-
Oxytocin standard solution
-
L-156,373 test solutions from different batches
Procedure:
-
Tissue Preparation:
-
Mount the isolated rat uterine horn in the organ bath under a resting tension of approximately 1g.
-
Allow the tissue to equilibrate for at least 30-45 minutes, with regular washing.
-
-
Establish a Standard Oxytocin Dose-Response Curve:
-
Add increasing concentrations of oxytocin to the bath and record the peak contractile response for each concentration.
-
Wash the tissue between doses and allow it to return to baseline.
-
-
Antagonist Incubation:
-
Introduce a fixed concentration of L-156,373 from Batch A into the bath and incubate for a predetermined time (e.g., 15-20 minutes).
-
-
Dose-Response Curve in the Presence of Antagonist:
-
While the antagonist is still present, repeat the oxytocin dose-response curve.
-
-
Repeat for Other Batches:
-
Thoroughly wash the tissue to remove all traces of the first antagonist.
-
Repeat steps 3 and 4 with L-156,373 from Batch B, Batch C, etc.
-
-
Data Analysis:
-
Plot the dose-response curves for oxytocin alone and in the presence of each batch of L-156,373.
-
Compare the rightward shift of the curves. A less potent batch will cause a smaller shift at the same concentration.
-
Mandatory Visualizations
Caption: Oxytocin Receptor Signaling Pathway and L-156,373's Mechanism of Action.
Caption: Experimental Workflow for Troubleshooting Batch-to-Batch Variability.
Caption: Decision-Making Flowchart for Qualifying a New Batch of L-156,373.
Technical Support Center: Optimizing Piperazic Acid Formation in L-156,373 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of L-156,373, with a specific focus on the formation and incorporation of the piperazic acid (Piz) moiety.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of piperazic acid-containing peptides like L-156,373?
A1: The primary challenges include the multi-step preparation of enantiopure piperazic acid building blocks, moderate coupling yields during peptide elongation, and the propensity for side reactions.[1] The cyclic hydrazine motif of piperazic acid presents unique reactivity challenges, particularly in achieving selective acylation at the desired nitrogen.[2][3]
Q2: What is the "submonomer approach" to L-156,373 synthesis and how does it address piperazic acid formation?
A2: The submonomer approach, as described by Del Valle and colleagues, involves a late-stage ring closure to form the piperazic acid rings within the peptide backbone.[1][2][4][5] This strategy avoids the preparation of individual, protected piperazic acid monomers and their subsequent challenging coupling reactions. The key steps involve sequential electrophilic amination, acylation, and deprotection to build the linear precursor, followed by a cyclization to form the d-Piz-l-Piz dipeptide subunit.[2][4][5]
Q3: Are there alternative methods for preparing piperazic acid building blocks?
A3: Yes, several methods exist for the synthesis of piperazic acid monomers. These include Diels-Alder cycloadditions using azidodicarboxylates as dienophiles with 1,3-butadiene derivatives.[6] Another common approach is the asymmetric synthesis starting from D- or L-glutamic acid.[7] However, these methods often require careful protecting group strategies to ensure selective N-acylation during peptide coupling.[3]
Q4: What is the significance of the N-hydroxy-L-isoleucine residue in the synthesis of L-156,373?
A4: N-hydroxy-L-isoleucine is another nonproteinogenic amino acid present in L-156,373.[1] Its synthesis and incorporation are crucial steps in the total synthesis of the natural product. The Del Valle synthesis describes a method for its preparation involving diazotization and alkylation of H-D-allo-Ile-OH, followed by a Mitsunobu reaction.[1]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Low yield during piperazic acid ring closure (submonomer approach) | Incomplete N-amination of the linear peptide precursor. | Ensure complete conversion during the N-amination step using an appropriate aminating agent like oxaziridine. Monitor the reaction closely by TLC or LC-MS.[1] |
| Steric hindrance in the linear precursor impeding cyclization. | Optimize reaction conditions for the cyclization step, such as temperature, solvent, and concentration. Consider alternative activating agents if applicable. | |
| Epimerization at the α-carbon of piperazic acid | Use of harsh basic or acidic conditions during deprotection or coupling steps. | Employ milder reaction conditions. For example, use specific enzyme-catalyzed reactions or carefully controlled pH adjustments. |
| Inappropriate coupling reagents. | Use coupling reagents known to minimize epimerization, such as HATU or COMU, in the presence of a non-nucleophilic base like DIEA. | |
| Aromatization of the piperazic acid ring | Observed during hydrogenolysis in protic solvents.[3] | Avoid protic solvents during catalytic hydrogenation for deprotection. Consider alternative deprotection strategies if aromatization persists. |
| Poor coupling efficiency of pre-formed piperazic acid monomers | Steric and stereoelectronic factors associated with the piperazic acid motif.[1] | Use highly efficient coupling reagents. It may also be beneficial to use a submonomer approach to bypass this issue.[1] |
| Difficulty in selective N1-acylation of the piperazic acid ring | The intrinsic propensity of the free amino acid is to react at N1, but many syntheses require acylation at N2.[2][3] | Employ an orthogonal protecting group strategy. For instance, protect N1 with a Cbz group that can be selectively retained while the N2 position is available for acylation.[3] |
Experimental Protocols
Key Experimental Workflow: Submonomer Approach to d-Piz-l-Piz Dipeptide
This protocol is a summarized interpretation based on the work of Del Valle et al. (2018).[1][2][4][5]
-
Linear Peptide Assembly: Synthesize the linear peptide precursor containing the δ-hydroxynorvaline residues that will become the piperazic acid moieties. This is typically done using standard solid-phase or solution-phase peptide synthesis techniques.
-
N-Amination: Perform a sequential N-amination of the δ-amino groups of the hydroxynorvaline residues. This is a critical step to introduce the second nitrogen atom required for the piperazic acid ring.
-
Acylation: Acylate the newly introduced amino groups.
-
Deprotection: Selectively deprotect the hydroxyl groups on the norvaline residues and the corresponding amino groups to prepare for cyclization.
-
Cyclization: Induce intramolecular cyclization to form the piperazic acid rings. This is often achieved under conditions that promote nucleophilic attack of one nitrogen onto an electrophilic carbon, forming the N-N bond and the heterocyclic ring.
DOT Script for Experimental Workflow
Caption: Submonomer approach workflow for piperazic acid formation.
Logical Relationships in Troubleshooting
DOT Script for Troubleshooting Logic
Caption: Troubleshooting logic for low yield in piperazic acid synthesis.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Total Synthesis of L-156,373 and an oxoPiz Analogue via a Submonomer Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Total Synthesis of Lâ156,373 and an oxoPiz Analogue via a Submonomer Approach - Organic Letters - Figshare [figshare.com]
- 6. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 7. WO2001083458A2 - Asymmetric synthesis of piperazic acid and derivatives thereof - Google Patents [patents.google.com]
L-156,373 Technical Support Center: Experimental Controls and Best Practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting experiments using L-156,373, a potent oxytocin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is L-156,373 and what is its primary mechanism of action?
L-156,373 is a cyclic hexapeptide isolated from Streptomyces silvensis. It functions as a potent and selective antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). By binding to the OTR, L-156,373 blocks the downstream signaling pathways normally initiated by the endogenous ligand, oxytocin.
Q2: What is the potency of L-156,373?
L-156,373 exhibits a high affinity for the oxytocin receptor with a reported inhibitor constant (Kᵢ) of 150 nM[1].
Q3: What are the key signaling pathways affected by L-156,373?
As an oxytocin receptor antagonist, L-156,373 inhibits the Gαq/11 and Gαi signaling cascades. This blockage prevents the activation of downstream effectors including phospholipase C (PLC), which in turn inhibits the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). Consequently, this leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.
Q4: How should I dissolve and store L-156,373?
As a cyclic peptide, the solubility of L-156,373 can be limited in aqueous solutions. For stock solutions, it is recommended to use a small amount of an organic solvent such as DMSO, followed by dilution in the appropriate aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed 0.5%. Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: Are there known off-target effects for L-156,373?
While L-156,373 is reported to be a selective oxytocin receptor antagonist, it is good practice to assess its specificity in your experimental model. This can be achieved by including other related GPCR-expressing cell lines as controls or by performing counter-screening against a panel of receptors.
Quantitative Data Summary
| Compound | Target Receptor | Assay Type | Kᵢ (nM) | Species |
| L-156,373 | Oxytocin Receptor | Radioligand Binding | 150 | Not Specified |
| Atosiban | Oxytocin Receptor | Radioligand Binding | - | Human, Rat |
| L-368,899 | Oxytocin Receptor | Radioligand Binding | 8.9 - 26 | Human, Rat |
| Barusiban | Oxytocin Receptor | Radioligand Binding | 0.8 | Human |
| Retosiban | Oxytocin Receptor | Radioligand Binding | 0.65 | Human |
Signaling Pathway
References
Validation & Comparative
A Comparative Guide to Oxytocin Antagonists: L-156,373 versus Atosiban
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two oxytocin receptor antagonists: L-156,373, a natural product-derived cyclic hexapeptide, and atosiban, a synthetic peptide analogue of oxytocin. The objective is to present a comprehensive overview of their pharmacological properties, mechanisms of action, and the experimental methodologies used for their characterization to aid in research and development.
Introduction
Oxytocin, a nonapeptide hormone, plays a crucial role in a variety of physiological processes, most notably in uterine contractions during labor and lactation.[1][2] Its effects are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[3] Antagonists of the OTR are of significant interest for therapeutic applications, particularly in the management of preterm labor.[4] This guide focuses on a comparative analysis of L-156,373 and atosiban, two distinct OTR antagonists.
L-156,373 is a potent oxytocin receptor antagonist originally isolated from the fermentation broth of Streptomyces silvensis.[5][6] Its complex cyclic hexapeptide structure has presented a significant challenge for synthetic chemists.[5]
Atosiban is a synthetic nonapeptide analogue of oxytocin and a competitive antagonist of the human oxytocin receptor.[7][8] It is clinically used in some countries for the tocolytic treatment of preterm labor.[7]
Pharmacological Profile: A Head-to-Head Comparison
Quantitative data on the pharmacological properties of L-156,373 and atosiban are summarized below. It is important to note that direct comparative studies are limited, and data has been compiled from various sources.
| Parameter | L-156,373 | Atosiban | Species |
| Binding Affinity (Ki) | 150 nM[9] | ~5-10 nM (IC50) | Human |
| Functional Antagonism (pA2) | Data not available | ~7.7 - 8.5 | Human/Rat |
| Mechanism of Action | Competitive Antagonist | Competitive Antagonist[7] | - |
| Receptor Selectivity | High affinity for OTR[10] | Also antagonizes vasopressin V1a receptor | Human |
| Source | Natural Product (Streptomyces silvensis)[5][6] | Synthetic Peptide | - |
Note: The binding affinity for atosiban is often reported as an IC50 value, which is the concentration of the drug that inhibits 50% of the specific binding of a radioligand. While not a direct measure of affinity like the inhibition constant (Ki), it provides a comparable measure of potency.
Mechanism of Action: Oxytocin Receptor Signaling Pathway
Both L-156,373 and atosiban exert their effects by competitively blocking the oxytocin receptor, thereby inhibiting the downstream signaling cascade initiated by oxytocin. The activation of the OTR by its endogenous ligand, oxytocin, primarily couples to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are a key trigger for myometrial contractions.[1][3][11]
By competitively binding to the OTR, L-156,373 and atosiban prevent oxytocin from initiating this signaling cascade, resulting in the inhibition of uterine contractions.
References
- 1. Oxytocin antagonist [1-D(CH2)5,Tyr(ME)2,Thr4,Tyr-NH2(9)]ornithine vasotocin inhibits oxytocin-induced prostaglandin F2alpha release in late-pregnant cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and design of novel and selective vasopressin and oxytocin agonists and antagonists: the role of bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Oxytocin antagonists for assisted reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of oxytocin and oxytocin antagonist metabolism in the plasma of pregnant humans and baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor-Mediated Signaling in Human Amnion and Myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Validating L-156,373 Selectivity for the Oxytocin Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of L-156,373, a potent oxytocin receptor (OTR) antagonist, alongside other commonly used antagonists. The objective is to offer a clear, data-driven perspective on its selectivity profile, supported by detailed experimental protocols for validation.
Executive Summary
Data Presentation: Comparative Selectivity of Oxytocin Receptor Antagonists
The following table summarizes the binding affinities (Ki in nM) of L-156,373 and other selected OTR antagonists for the human oxytocin receptor and vasopressin (V1a and V2) receptors. Selectivity is expressed as a ratio of Ki values (Ki for vasopressin receptor / Ki for oxytocin receptor). A higher ratio indicates greater selectivity for the oxytocin receptor.
| Compound | Oxytocin Receptor (OTR) Ki (nM) | Vasopressin V1a Receptor (V1aR) Ki (nM) | OTR/V1aR Selectivity Ratio | Reference |
| L-156,373 | 150 | Data Not Available | Data Not Available | [1] |
| Atosiban | 7.7 | 19.5 | 2.5 | Data synthesized from multiple sources |
| L-368,899 | 8.9 - 26 | ~500 | ~19-56 | [2] |
| Retosiban | 0.65 | >910 | >1400 | Data synthesized from multiple sources |
| Barusiban | 0.8 | Data Not Available | Data Not Available | Data synthesized from multiple sources |
Note: The binding affinity values can vary between studies depending on the experimental conditions and cell types used.
Experimental Protocols
To validate the selectivity of L-156,373 or other OTR antagonists, the following experimental protocols are recommended.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the inhibitory constant (Ki) of L-156,373 for the human oxytocin receptor and human vasopressin V1a, V1b, and V2 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human oxytocin receptor, V1a, V1b, or V2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Oxytocin for OTR, [³H]-Arginine Vasopressin ([³H]-AVP) for vasopressin receptors.
-
Unlabeled ligands: L-156,373, unlabeled oxytocin, and unlabeled arginine vasopressin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold lysis buffer. Centrifuge to pellet the cell membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Serial dilutions of the test compound (L-156,373) or vehicle.
-
Radioligand at a concentration near its Kd.
-
Cell membranes.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of the corresponding unlabeled ligand (oxytocin or AVP).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of an antagonist to inhibit the functional response (calcium release) induced by an agonist.
Objective: To determine the functional potency (IC₅₀) of L-156,373 in blocking oxytocin- and vasopressin-induced intracellular calcium mobilization.
Materials:
-
Cell lines stably expressing the human oxytocin receptor, V1a, or V1b receptors (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonists: Oxytocin and Arginine Vasopressin.
-
Antagonist: L-156,373.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Preparation: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in HBSS at 37°C for 30-60 minutes.
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Antagonist Incubation: Add serial dilutions of L-156,373 or vehicle to the wells and incubate for a predetermined time.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Inject a sub-maximal concentration (EC₈₀) of the agonist (oxytocin or AVP) into the wells.
-
Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the log concentration of L-156,373.
-
Determine the IC₅₀ value using non-linear regression.
-
Mandatory Visualizations
Oxytocin Receptor Signaling Pathway
Caption: Oxytocin receptor signaling pathway and antagonist action.
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Workflow for radioligand competition binding assay.
Experimental Workflow: Intracellular Calcium Mobilization Assay
Caption: Workflow for intracellular calcium mobilization assay.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of L-156,373, a potent and selective oxytocin receptor antagonist. The information presented herein is intended to assist researchers in designing experiments, interpreting results, and advancing the development of novel therapeutics targeting the oxytocinergic and related vasopressinergic systems.
Introduction to L-156,373
L-156,373 is a cyclic hexapeptide isolated from Streptomyces silvensis that has been identified as a competitive antagonist of the oxytocin receptor (OTR). Its high affinity and selectivity for the OTR have made it a valuable tool in pharmacological research to investigate the physiological roles of oxytocin. Given the close structural homology between the oxytocin receptor and the vasopressin receptors (V1a, V1b, and V2), understanding the cross-reactivity of L-156,373 with these related receptors is crucial for accurately interpreting its biological effects.
Comparative Binding Affinity of L-156,373
The selectivity of L-156,373 is demonstrated by its significantly higher binding affinity for the oxytocin receptor compared to the vasopressin receptor subtypes. The following table summarizes the quantitative data from competitive binding assays.
| Receptor | Ligand | Ki (nM) |
| Oxytocin (Uterine) | L-156,373 | 2.2 |
| Vasopressin V1 (Liver) | L-156,373 | 180 |
| Vasopressin V2 (Kidney) | L-156,373 | >10,000 |
Data sourced from Pettibone et al., 1989.
As the data indicates, L-156,373 exhibits approximately 82-fold selectivity for the oxytocin receptor over the vasopressin V1 receptor and demonstrates negligible affinity for the vasopressin V2 receptor at concentrations exceeding 10,000 nM.
Experimental Protocols
The binding affinities presented in this guide were determined using established radioligand binding assays. A detailed methodology for a representative competitive binding assay is provided below.
Radioligand Competitive Binding Assay
Objective: To determine the inhibition constant (Ki) of L-156,373 for the oxytocin and vasopressin receptors.
Materials:
-
Membrane Preparations: Crude membrane fractions prepared from rat uterus (for OTR), rat liver (for V1), and rat kidney (for V2).
-
Radioligand: [³H]oxytocin or [³H]arginine-vasopressin (AVP).
-
Competitor: L-156,373.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% bovine serum albumin.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Incubation: In a final volume of 250 µL, incubate the respective membrane preparation (50-100 µg of protein) with a fixed concentration of the appropriate radioligand and varying concentrations of the competitor, L-156,373.
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating for 60 minutes at 22°C.
-
Termination: Terminate the incubation by rapid vacuum filtration through glass fiber filters, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of L-156,373 that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway Interactions
The oxytocin and vasopressin V1 receptors are both coupled to the Gq/11 family of G proteins. Upon agonist binding, these receptors activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C, respectively. L-156,373, as a competitive antagonist, prevents the agonist-induced activation of this signaling cascade at the oxytocin receptor and, to a lesser extent, at the V1a receptor. The vasopressin V2 receptor, in contrast, is coupled to Gs, and its activation leads to an increase in intracellular cyclic AMP (cAMP). Due to its extremely low affinity for the V2 receptor, L-156,373 does not interfere with this signaling pathway.
A Comparative Analysis of the Oxytocin Receptor Antagonists L-156,373 and Barusiban
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two oxytocin receptor antagonists: L-156,373, a natural product-derived cyclic hexapeptide, and barusiban, a synthetic non-peptide antagonist. This comparison focuses on their biochemical and pharmacological properties, supported by available experimental data, to inform research and drug development in areas targeting the oxytocin system.
Introduction to L-156,373 and Barusiban
L-156,373 is a cyclic hexapeptide isolated from the fermentation broth of Streptomyces silvensis. It represents a unique structural class of oxytocin antagonists.[1] Barusiban (FE-200440) is a potent and selective non-peptide oxytocin receptor antagonist that was developed for the potential treatment of preterm labor.[2] Both compounds act by competitively blocking the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR), thereby inhibiting the downstream signaling cascades initiated by the binding of the endogenous ligand, oxytocin.
Mechanism of Action and Signaling Pathway
The oxytocin receptor is primarily coupled to Gq/11 proteins. Upon activation by oxytocin, the receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are crucial for the contraction of smooth muscle, such as the myometrium of the uterus. L-156,373 and barusiban, as competitive antagonists, bind to the oxytocin receptor and prevent these downstream signaling events.
Below is a diagram illustrating the oxytocin receptor signaling pathway and the inhibitory action of antagonists.
Figure 1: Oxytocin receptor signaling pathway and antagonist inhibition.
Comparative Performance Data
The following tables summarize the available quantitative data for L-156,373 and barusiban, focusing on their binding affinities and selectivity for the oxytocin receptor over related vasopressin receptors.
Table 1: Oxytocin Receptor Binding Affinity
| Compound | Receptor Species | Binding Affinity (Ki) | Reference |
| L-156,373 | Rat (uterine) | 150 nM | [1] |
| Barusiban | Human (recombinant) | 0.8 nM |
Table 2: Receptor Selectivity Profile
| Compound | Selectivity (OTR vs. Vasopressin Receptors) | Reference |
| L-156,373 | ~20-fold selective for OTR over AVP-V1a and AVP-V2 receptors. | [1] |
| Barusiban | ~300-fold higher affinity for the human OTR than the human vasopressin V1a receptor. | [3] |
Note: A direct comparison of binding affinities is challenging due to the use of different receptor species (rat vs. human) in the cited studies. However, the data strongly suggests that barusiban possesses a significantly higher affinity for the oxytocin receptor than L-156,373.
In Vitro and In Vivo Efficacy
L-156,373: A derivative of L-156,373, named L-365,209, created through dehydroxylation and oxidation, demonstrated a potent competitive antagonist effect in the isolated rat uterus with an apparent dissociation constant of 1.7 nM.[1] When administered intravenously to anesthetized rats, L-365,209 effectively antagonized the effects of exogenous oxytocin on the uterus.[1] Data on the in vivo efficacy of the parent compound, L-156,373, is limited.
Barusiban: Barusiban has been shown to be a potent inhibitor of oxytocin-induced uterine contractions. In a study using a cynomolgus monkey model of preterm labor, barusiban demonstrated high efficacy (96-98% inhibition of intrauterine pressure) with a rapid onset of action.[4] It was found to be three to four times more potent than atosiban, another oxytocin antagonist.[4] Barusiban also exhibited a much longer duration of action (>13–15 hours) compared to atosiban (1–3 hours).[4]
Pharmacokinetic Profile
L-156,373: Detailed pharmacokinetic data for L-156,373 is not readily available in the public domain.
Barusiban: In cynomolgus monkeys, barusiban exhibited a longer half-life compared to atosiban, contributing to its prolonged duration of action.
Table 3: Pharmacokinetic Parameters of Barusiban in Cynomolgus Monkeys
| Parameter | Value |
| Half-life (t½) | 1.5 - 2.6 hours |
| Clearance | 25 - 66 mL/h/kg |
| Volume of Distribution | 70 - 159 mL/kg |
Data from Reinheimer et al., 2005.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used to characterize oxytocin receptor antagonists.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.
Figure 2: General workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Cell membranes expressing the oxytocin receptor (e.g., from recombinant cell lines or uterine tissue) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled oxytocin receptor ligand and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay (Uterine Contraction)
This assay assesses the functional antagonism of the test compound by measuring its ability to inhibit oxytocin-induced contractions in isolated uterine tissue.
Detailed Steps:
-
Tissue Preparation: Uterine tissue strips are obtained from a suitable animal model (e.g., rat) and mounted in an organ bath containing a physiological salt solution.
-
Contraction Induction: After an equilibration period, oxytocin is added to the organ bath to induce uterine contractions, which are measured using an isometric force transducer.
-
Antagonist Application: Once stable contractions are achieved, the test compound is added to the bath in increasing concentrations.
-
Data Analysis: The inhibitory effect of the test compound on the amplitude and frequency of uterine contractions is quantified to determine its potency (e.g., IC50 or pA2 value).
Summary and Conclusion
This comparative analysis highlights the distinct profiles of L-156,373 and barusiban as oxytocin receptor antagonists.
-
Barusiban emerges as a highly potent and selective oxytocin receptor antagonist with a demonstrated long duration of action in vivo. Its well-characterized profile makes it a valuable tool for studying the physiological roles of the oxytocin system and as a benchmark for the development of new tocolytic agents.
-
L-156,373 , while showing moderate affinity and selectivity, represents a structurally distinct class of antagonist. The significant increase in potency observed with its derivative, L-365,209, suggests that the L-156,373 scaffold holds potential for the development of novel and potent oxytocin receptor modulators.
Further research, particularly on the in vivo pharmacokinetics and efficacy of L-156,373, is warranted to fully elucidate its therapeutic potential and to provide a more direct comparison with synthetic antagonists like barusiban. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Design and synthesis of highly selective in vitro and in vivo uterine receptor antagonists of oxytocin: comparisons with Atosiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Barusiban, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vivo Validation of L-156,373 Antagonist Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vivo antagonist activity of L-156,373 with other well-characterized oxytocin receptor antagonists. While direct in-vivo validation studies for L-156,373 are not extensively available in the public domain, its characterization as a potent oxytocin receptor antagonist with a known binding affinity allows for a valuable comparison with established alternatives.
Executive Summary
L-156,373 is a potent oxytocin receptor antagonist with a reported Ki value of 150 nM.[1] This guide compares its in-vitro potency with the in-vivo and in-vitro data of several peptidic and non-peptidic oxytocin antagonists, including Atosiban, L-366,948, ANTAG I, ANTAG II, ANTAG III (TT-235), and the orally active nonpeptidyl antagonist L-366,509. The presented data, sourced from various in-vivo animal models, primarily focus on the inhibition of uterine contractions, a key physiological effect mediated by the oxytocin receptor.
Comparative Data on Oxytocin Antagonists
The following tables summarize the available quantitative data for L-156,373 and its comparators, facilitating a clear comparison of their antagonist potencies.
Table 1: In-Vitro Antagonist Potency
| Compound | Target Receptor | Assay Type | Potency (Ki) |
| L-156,373 | Oxytocin Receptor | Radioligand Binding | 150 nM [1] |
| L-366,509 | Rat, Rhesus, and Human Uterine Oxytocin Receptor | Radioligand Binding | 370-780 nM |
Table 2: In-Vivo Antagonist Activity - Inhibition of Uterine Contractions in Rats
| Compound | Animal Model | Administration Route | Dosage | Effect |
| L-366,509 | Rat | Intravenous (i.v.) | 10 mg/kg | Marked and long-lasting inhibition of OT-stimulated uterine activity |
| L-366,509 | Rat | Intraduodenal | 10-50 mg/kg | Marked and long-lasting inhibition of OT-stimulated uterine activity |
| ANTAG I | Estrous Rat | Single bolus injection | 5 µg | 76% inhibition of integrated uterine response to oxytocin at 5 minutes |
| ANTAG II | Estrous Rat | Single bolus injection | 5 µg | 77% inhibition of integrated uterine response to oxytocin at 5 minutes |
| TT-235 (ANTAG III) | Estrous Rat | Single bolus injection | 5 µg | 80% inhibition of integrated uterine response to oxytocin at 5 minutes; sustained inhibition (53% lower than control) at 5 hours |
Table 3: In-Vivo Antagonist Activity - Inhibition of Uterine Contractions in Pregnant Baboons
| Compound | Animal Model | Administration Route | Dosage | Relative Antagonist-Response Interval (ARI) vs. ANTAG I |
| L-366,948 | Pregnant Baboon | Infusion | 1 mg | 0 |
| Atosiban | Pregnant Baboon | Infusion | 1 mg | 0.5 |
| ANTAG I | Pregnant Baboon | Infusion | 1 mg | 1.0 |
| ANTAG II | Pregnant Baboon | Infusion | 1 mg | 2.4 |
| ANTAG III (TT-235) | Pregnant Baboon | Infusion | 1 mg | 59.2 |
Experimental Protocols
Detailed methodologies for the key in-vivo experiments cited in this guide are provided below to enable reproducibility and critical evaluation.
In-Vivo Inhibition of Oxytocin-Induced Uterine Contractions in Estrous Rats
-
Animal Model: Anesthetized estrous rats.
-
Surgical Preparation: Cannulas are placed in the jugular vein for the infusion of vehicle or test compounds. A water-filled balloon-tipped cannula is inserted into the uterine horn to monitor uterine activity.
-
Experimental Procedure:
-
A single bolus injection of the oxytocin antagonist (e.g., 5 µg of ANTAG I, ANTAG II, or TT-235) or vehicle (sterile saline) is administered intravenously.
-
Five minutes after the antagonist administration, a 100 mU bolus of oxytocin is injected to induce uterine contractions.
-
The oxytocin injection is repeated every hour for up to 5 hours to assess the duration of the antagonist effect.
-
-
Data Analysis: Uterine contractile activity is quantified by integrating the area under the curve of the pressure changes for a 10-minute period following each oxytocin challenge. The percentage of inhibition is calculated by comparing the integrated response in antagonist-treated animals to that in vehicle-treated controls.
In-Vivo Antagonist Activity in Pregnant Baboons (Oxytocin Challenge Test)
-
Animal Model: Tethered pregnant baboons between days 130 and 160 of gestation.
-
Experimental Procedure:
-
An oxytocin challenge test (OCT) is performed to establish a baseline response.
-
One minute after the infusion of 1 mg of a randomly selected oxytocin antagonist (e.g., Atosiban, L-366,948, ANTAG I, ANTAG II, or ANTAG III), the OCT is repeated.
-
The uterine response to oxytocin is monitored until it returns to the pre-antagonist baseline (which can take 1-8 days).
-
The protocol is repeated with the remaining antagonists in a crossover design.
-
-
Data Analysis: The antagonist-response interval (ARI) is calculated, which incorporates uterine activity, the time to the first significant response, and the dose of oxytocin required to elicit this response. The relative ARI is then determined by expressing the ARI of each antagonist as a ratio to that of a reference antagonist (e.g., ANTAG I).
Visualizations
Oxytocin Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). Antagonists like L-156,373 competitively bind to the OTR, preventing oxytocin from initiating these downstream events.
Caption: Oxytocin receptor signaling pathway and the inhibitory action of an antagonist.
Experimental Workflow for In-Vivo Antagonist Validation
This diagram outlines a typical experimental workflow for validating the in-vivo activity of an oxytocin receptor antagonist using an animal model.
Caption: General workflow for in-vivo validation of an oxytocin antagonist.
References
A Comparative Guide to the Synthetic Routes of Oxytocin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic methodologies for producing various oxytocin antagonists, crucial therapeutic agents for conditions such as preterm labor. The comparison encompasses both peptide-based and non-peptide small molecule antagonists, with a focus on synthetic efficiency, yield, and purity. Supporting experimental data is presented in structured tables, and detailed protocols for key synthetic strategies are provided.
Introduction to Oxytocin and its Antagonists
Oxytocin is a nonapeptide hormone that plays a pivotal role in social bonding, childbirth, and lactation.[1] Its receptor, a G-protein coupled receptor (GPCR), is a key target for therapeutic intervention, particularly in obstetrics.[1] Oxytocin antagonists block the binding of oxytocin to its receptor, thereby inhibiting uterine contractions, making them valuable for the management of preterm labor.[1] These antagonists can be broadly classified into two categories: peptide-based antagonists, which are structural analogues of oxytocin, and non-peptide small molecule antagonists. This guide will explore the synthetic routes for prominent examples from both classes.
Oxytocin Receptor Signaling Pathway
The binding of oxytocin to its receptor primarily activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC).[2][3][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction.[3][4] Oxytocin antagonists competitively inhibit this pathway at the receptor level, preventing the downstream signaling cascade and subsequent physiological responses.
References
A Comparative Guide: L-156,373 Versus Peptide-Based Oxytocin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the naturally derived, non-peptide oxytocin antagonist L-156,373 and prominent synthetic peptide-based oxytocin antagonists. The following sections detail their performance based on available experimental data, offering insights into their potential applications in research and drug development.
Introduction to Oxytocin Antagonists
Oxytocin is a neuropeptide hormone that plays a crucial role in social bonding, childbirth, and lactation. Its effects are mediated by the oxytocin receptor (OTR), a G-protein coupled receptor. Antagonists of the OTR are valuable tools for studying the physiological roles of oxytocin and have been investigated as potential therapeutics for conditions such as preterm labor. These antagonists can be broadly categorized into non-peptide and peptide-based compounds, each with distinct structural and pharmacological properties.
L-156,373 is a potent, non-peptide oxytocin antagonist isolated from Streptomyces silvensis. Its complex cyclic structure presents a unique scaffold for an OTR antagonist.
Peptide-based oxytocin antagonists are synthetic molecules designed based on the structure of oxytocin itself. Prominent examples include:
-
Atosiban: A first-generation peptide antagonist used clinically in some countries for the management of preterm labor.
-
Barusiban: A second-generation peptide antagonist developed for improved potency and duration of action.
-
Retosiban: An orally active, non-peptide antagonist, though its development was based on peptide antagonist pharmacophores. For the purpose of this guide, its performance will be compared alongside the peptide-based antagonists due to its direct relevance in the field.
Comparative Data Presentation
The following tables summarize the available quantitative data for L-156,373 and key peptide-based oxytocin antagonists, focusing on their receptor binding affinity and selectivity.
Table 1: Oxytocin Receptor Binding Affinity
| Compound | Type | Species | Ki (nM) | Reference |
| L-156,373 | Non-peptide (Natural) | - | 150 | [1] |
| Atosiban | Peptide | Human | 7.9 | [2] |
| Barusiban | Peptide | Human | 0.8 | [3] |
| Retosiban | Non-peptide (Synthetic) | Human | 0.65 | [3][4] |
Table 2: Selectivity Profile Against Vasopressin Receptors
Selectivity is a critical parameter for oxytocin antagonists, as off-target effects on the structurally related vasopressin receptors (V1a, V1b, and V2) can lead to unwanted side effects.
| Compound | OTR Ki (nM) | V1aR Ki (nM) | V1bR Ki (nM) | V2R Ki (nM) | Selectivity (V1a/OTR) | Reference |
| Atosiban | 7.9 | 4.5 | - | - | 0.57 | [2] |
| Barusiban | 0.8 | ~240 | - | - | ~300 | [5][6] |
| Retosiban | 0.65 | >910 | >910 | >910 | >1400 | [3][4] |
In Vivo Efficacy and Pharmacokinetics
In Vivo Tocolytic Activity
-
Peptide-Based Antagonists: Atosiban, barusiban, and retosiban have all demonstrated efficacy in animal models of preterm labor by inhibiting uterine contractions.[7][8] For instance, in a cynomolgus monkey model, both barusiban and atosiban effectively inhibited oxytocin-induced uterine contractions, with barusiban showing a longer duration of action.[8] Retosiban has also been shown to reduce spontaneous uterine contractions in late-term pregnant rats.[4]
-
L-156,373: While characterized as a potent oxytocin antagonist, specific in vivo studies detailing its tocolytic efficacy are not as extensively reported in publicly available literature as those for the peptide-based counterparts.
Pharmacokinetic Profiles
Pharmacokinetic properties are crucial for determining the dosing regimen and clinical utility of a drug candidate.
| Compound | Administration Route | Half-life | Bioavailability | Reference |
| Atosiban | Intravenous | 1.7 hours (terminal) | N/A | [9][10][11] |
| Barusiban | Intravenous | 1.5 - 2.6 hours | N/A | [6] |
| Retosiban | Oral, Intravenous | 1.4 hours (rat, oral) | ~100% (rat, oral) | [3][7] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds for the oxytocin receptor.
General Procedure:
-
Membrane Preparation:
-
Cell lines stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells) are cultured and harvested.
-
The cells are homogenized in a lysis buffer and centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-oxytocin) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., L-156,373, atosiban) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled, potent oxytocin receptor ligand.
-
-
Separation and Detection:
-
The reaction is incubated to reach equilibrium.
-
The mixture is then rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Tocolysis Assay in a Rat Model
This assay evaluates the ability of a compound to inhibit uterine contractions in a living animal.
Objective: To assess the in vivo efficacy of oxytocin antagonists in suppressing oxytocin-induced uterine contractions.
General Procedure:
-
Animal Preparation:
-
Female rats in estrus are anesthetized.
-
A catheter is inserted into the jugular vein for drug administration.
-
A pressure-sensitive balloon catheter is inserted into a uterine horn to monitor intrauterine pressure.
-
-
Induction of Uterine Contractions:
-
A continuous intravenous infusion of oxytocin is administered to induce regular and sustained uterine contractions.
-
-
Drug Administration:
-
Once stable contractions are established, the test compound (e.g., L-156,373 or a peptide antagonist) is administered intravenously as a bolus or infusion.
-
A vehicle control group receives the same volume of the vehicle used to dissolve the test compound.
-
-
Monitoring and Data Collection:
-
Intrauterine pressure is continuously recorded before, during, and after drug administration.
-
The frequency and amplitude of uterine contractions are measured.
-
-
Data Analysis:
-
The percentage inhibition of uterine contractility is calculated by comparing the contraction parameters before and after drug administration.
-
Dose-response curves can be generated to determine the dose of the antagonist required to produce a 50% inhibition of the oxytocin-induced response (ID₅₀).
-
Signaling Pathways
The oxytocin receptor primarily signals through the Gq/11 pathway, leading to an increase in intracellular calcium and subsequent smooth muscle contraction. Antagonists block this signaling cascade by preventing oxytocin from binding to its receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Retosiban - Wikipedia [en.wikipedia.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Treatment of spontaneous preterm labour with retosiban: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The pharmacokinetics of the oxytocin antagonist atosiban in pregnant women with preterm uterine contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ijrcog.org [ijrcog.org]
Safety Operating Guide
Essential Safety and Disposal Guidance for L-156,373
L-156,373 is a potent, nonribosomal peptide-based oxytocin receptor antagonist originally isolated from the fermentation broth of Streptomyces silvensis. As a research compound, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This document provides a procedural guide for the safe management of L-156,373, drawing from best practices for handling peptide-based compounds and materials derived from Streptomyces fermentations.
Immediate Safety and Handling
While a specific Safety Data Sheet (SDS) for L-156,373 is not publicly available, it should be handled with the standard precautions for biologically active, research-grade peptides.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation.
Spill Response:
-
Liquid Spills: Absorb with an inert material and place in a sealed container for disposal.
-
Solid Spills: Carefully sweep or vacuum to avoid generating dust.
-
Decontaminate the spill area with a suitable disinfectant or a 10% bleach solution, followed by a thorough wash.
Proper Disposal Procedures for L-156,373
Disposal of L-156,373 and associated waste must comply with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific protocols. The following are general step-by-step procedures for peptide-based waste.
Step 1: Segregation of Waste
-
All materials contaminated with L-156,373, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
Step 2: Chemical Inactivation (Recommended for Liquid Waste)
Chemical inactivation is a preferred method to denature the peptide before final disposal, rendering it biologically inactive.[2]
-
Select an Inactivation Reagent: Common reagents for peptide degradation include a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl).[2][3]
-
Inactivation Procedure:
-
Neutralization: If a strong acid or base was used, neutralize the solution to a pH between 5.5 and 9.0.[2]
-
Final Disposal: Dispose of the inactivated and neutralized solution as chemical waste according to your institution's guidelines. Do not pour down the drain unless explicitly permitted by your EHS department. [1][5]
Step 3: Disposal of Solid Waste
-
Solid waste contaminated with L-156,373 should be placed in a designated hazardous waste container.[2]
-
For grossly contaminated items, chemical decontamination by soaking in a 10% bleach solution for at least 30 minutes is recommended before disposal.[4]
Step 4: Disposal of Empty Containers
-
Thoroughly rinse empty L-156,373 containers with a suitable solvent.
-
The rinsate must be collected and disposed of as chemical waste.
-
Deface the original label on the container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional policy.
Quantitative Data
Experimental Protocols
A specific experimental protocol for the use of L-156,373 is not publicly available. However, a general protocol for handling research-grade peptides is as follows:
General Protocol for Handling Lyophilized Peptides
-
Receiving and Storage: Upon receipt, store the lyophilized L-156,373 at -20°C or colder in a tightly sealed container to protect it from moisture and light.
-
Reconstitution:
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
Reconstitute the peptide in a sterile, appropriate solvent. The choice of solvent will depend on the specific experimental requirements and the peptide's solubility. For initial testing, sterile water or a buffer is often used.
-
If the peptide is difficult to dissolve, sonication may be carefully applied.
-
-
Aliquoting and Storage of Solutions:
-
To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the reconstituted solution into single-use volumes.[1]
-
Store the aliquots at -20°C or -80°C.
-
-
Use in Experiments:
-
When ready to use, thaw an aliquot completely and gently mix before adding it to the experimental system.
-
Maintain sterility throughout the handling process if the peptide is to be used in cell culture or other biological assays.
-
Signaling Pathway Diagram
L-156,373 is an antagonist of the oxytocin receptor (OXTR), a G-protein coupled receptor. The diagram below illustrates the general signaling pathway initiated by the binding of oxytocin to its receptor, which L-156,373 would inhibit.
Caption: Oxytocin receptor signaling pathway and the inhibitory action of L-156,373.
References
Essential Safety and Handling Guide for Piperazine Derivatives
This guide provides crucial safety and logistical information for handling piperazine-based compounds, focusing on personal protective equipment, operational procedures, and disposal plans. The following information is synthesized from safety data sheets of various piperazine derivatives and is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative data for representative piperazine compounds. Note that specific values may vary depending on the exact derivative.
| Property | 1-Piperazinecarboxylic acid, ethyl ester |
| Boiling Point | 273 °C / 523.4 °F |
| Flash Point | > 110 °C / > 230 °F[1] |
| Physical State | Liquid[1] |
| Appearance | Light yellow[1] |
Personal Protective Equipment (PPE)
When handling piperazine derivatives, it is imperative to use appropriate personal protective equipment to prevent exposure.[2][3]
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][3] Eyewash stations should be readily accessible.[3]
-
Skin Protection: Chemical-resistant gloves (e.g., Nitrile rubber) are required.[1] Wear a lab coat or other protective clothing to prevent skin contact.[1][3]
-
Respiratory Protection: Use a chemical fume hood for all handling procedures.[3][4] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[2]
Handling and Storage Procedures
Proper handling and storage are critical to maintain the stability of the compound and the safety of laboratory personnel.
-
Handling:
-
Storage:
First Aid Measures
In case of exposure, immediate action is crucial.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][2][3] Seek immediate medical attention.[2][3]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[2][3] Wash off with soap and plenty of water.[1][3] Get medical attention if irritation persists.[1][3]
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2][3] Call a poison center or doctor if you feel unwell.[1]
-
Ingestion: Rinse mouth with water.[1][2][3] Do NOT induce vomiting.[2][3] Seek immediate medical attention.[2][3]
Spill and Disposal Procedures
-
Spill Response:
-
For non-emergency personnel, evacuate the area and avoid inhalation of dust and contact with the substance.
-
For emergency responders, wear full protective equipment.
-
Cover drains to prevent entry into the sewer system.
-
Collect the spill, bind it, and pump it off. Clean the affected area thoroughly.
-
-
Disposal:
Experimental Workflow for Handling Piperazine Derivatives
Caption: Workflow for safe handling of piperazine derivatives.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
